molecular formula C48H58N6O8 B14138685 Sacubitril valsartan CAS No. 1360873-85-3

Sacubitril valsartan

Cat. No.: B14138685
CAS No.: 1360873-85-3
M. Wt: 847.0 g/mol
InChI Key: XTKIDERFOUYBDE-QEPKIHTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sacubitril Valsartan is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNi) provided for research use. This dual-acting complex consists of Sacubitril, a prodrug that is activated to a neprilysin inhibitor, and Valsartan, an established angiotensin II receptor blocker (ARB). Its innovative mechanism provides a unique tool for studying cardiovascular pathophysiology. The compound functions by simultaneously inhibiting neprilysin, the enzyme responsible for the degradation of endogenous natriuretic peptides (e.g., ANP, BNP), and by blocking the angiotensin II type-1 receptor. This complementary action promotes vasodilation, natriuresis, and diuresis while counteracting the maladaptive effects of the overactive renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and cardiac remodeling . The primary research value of this compound lies in the investigation of heart failure with reduced ejection fraction (HFrEF), where clinical studies have demonstrated its superiority over ACE inhibitors in reducing cardiovascular mortality and hospitalization . Its application is also being explored in other research areas, including heart failure with preserved ejection fraction (HFpEF), the reversal of ventricular remodeling post-myocardial infarction, and the study of cardio-oncology related to chemotherapy-induced cardiac dysfunction . Researchers should note that concomitant use with ACE inhibitors is contraindicated in clinical settings, and a 36-hour washout period is recommended when switching from an ACE inhibitor due to an increased risk of angioedema . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

1360873-85-3

Molecular Formula

C48H58N6O8

Molecular Weight

847.0 g/mol

IUPAC Name

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C24H29N5O3.C24H29NO5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t22-;17-,21+/m01/s1

InChI Key

XTKIDERFOUYBDE-QEPKIHTBSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Direct Enzymatic Inhibition and Receptor Blockade

The core mechanism of sacubitril (B1662468) valsartan (B143634) involves the direct inhibition of the enzyme neprilysin by the active metabolite of sacubitril, and the blockade of the AT1 receptor by valsartan.

Neprilysin Inhibition by Sacubitrilat (B1680482) (LBQ657)

Sacubitril is a prodrug that undergoes enzymatic conversion via esterases to its active form, sacubitrilat (LBQ657). wikipedia.org Sacubitrilat is a potent inhibitor of neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides. wikipedia.orgncats.io

Neprilysin degrades a variety of peptides, including natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and adrenomedullin. ncats.ioresearchgate.net By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides. researchgate.netnih.gov This elevation of vasoactive peptides leads to several beneficial effects, such as vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which help to reduce blood pressure and protect the heart. ncats.ioresearchgate.net

The inhibition of neprilysin by sacubitrilat has been shown to be selective over the angiotensin-converting enzyme (ACE) at therapeutic concentrations. caymanchem.com The table below summarizes the inhibitory activity of sacubitrilat (LBQ657) on neprilysin and its effect on various substrates.

Table 1: Inhibitory Activity of Sacubitrilat (LBQ657)

Target IC50 (nM) Substrate Reference
Neprilysin 5 - caymanchem.com
Neprilysin 5 Enkephalin caymanchem.com
Neprilysin 0.74 Glutaryl-Ala-Ala-Phe-β-napthylamide caymanchem.com
Neprilysin 5.3 Atrial Natriuretic Factor caymanchem.com

Computational studies and X-ray crystallography have provided insights into the binding of sacubitrilat to neprilysin. researchgate.netresearchgate.net Sacubitrilat binds to the active site of neprilysin through a network of interactions, occupying the S1, S1', and S2' sub-pockets. researchgate.net This binding is consistent with a competitive inhibition model. researchgate.net Molecular dynamics simulations have suggested that the binding of sacubitrilat induces structural alterations in neprilysin, which may lead to a reduction in its physiological activity. researchgate.net The interaction involves the coordination of sacubitrilat with the zinc atom at the active site of neprilysin. researchgate.net This binding can cause the enzyme's structure to become less compact over time, altering its biochemical properties and hindering its biological function. researchgate.net

Angiotensin II Type-1 (AT1) Receptor Blockade by Valsartan

Valsartan is a nonpeptide, orally active, and selective antagonist of the angiotensin II type 1 (AT1) receptor. tandfonline.comdrugbank.com It competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its physiological effects. tandfonline.comacs.org

Angiotensin II is a potent vasoconstrictor that also promotes cell growth and the release of aldosterone (B195564). tandfonline.com By blocking the AT1 receptor, valsartan attenuates these effects, leading to vasodilation, reduced blood pressure, and inhibition of pathological cardiac remodeling. researchgate.nettandfonline.com Studies have shown that valsartan effectively blocks the pressor response to exogenous angiotensin II. nih.gov Furthermore, valsartan has demonstrated anti-inflammatory properties by suppressing the generation of reactive oxygen species (ROS) and the activity of nuclear factor kappa B (NF-κB). consensus.appfrontiersin.org It has also been shown to prevent lethal malignant hypertension in animal models, an effect that may be independent of its blood pressure-lowering action and related to the reduction of angiotensin-induced inflammation. ahajournals.orgnih.gov

Molecular docking and dynamics simulations have been employed to analyze the interaction between valsartan and the AT1 receptor. biointerfaceresearch.comacs.org These studies have revealed that valsartan exists in two distinct conformations, trans and cis, due to the isomerization of its amide bond. acs.org The trans conformation appears to bind more strongly to the AT1 receptor, leading to higher structural and dynamical stability. acs.org The binding of valsartan to the AT1 receptor involves interactions with several key amino acid residues. Molecular docking studies have shown that the tetrazole ring of valsartan can make close contact with Thr88, while other important residues for binding include Tyr35, Trp84, and Tyr87. biointerfaceresearch.com Other computational analyses have suggested that the amidecarbonyl group of valsartan may bind to Lys199. plos.org Molecular dynamics simulations indicate that the two acidic groups of valsartan can be bridged by Lys199, facilitating multiple hydrogen bond interactions, which are enhanced in a lipid bilayer environment. acs.org

Downstream Intracellular Signaling Pathways and Molecular Targets

The therapeutic effects of sacubitril valsartan are mediated through the modulation of several key intracellular signaling pathways and molecular targets. The dual mechanism of action, involving neprilysin inhibition by sacubitril's active metabolite and angiotensin II type 1 (AT1) receptor blockade by valsartan, converges on pathways crucial to cardiovascular homeostasis.

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway Activation

This compound enhances the activity of the cyclic guanosine monophosphate (cGMP) signaling pathway. frontiersin.orgnih.gov The mechanism is initiated by the sacubitril component, which, through its active metabolite, inhibits the enzyme neprilysin. ahajournals.orgmdpi.com Neprilysin is responsible for the breakdown of several vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). frontiersin.orgahajournals.orgmdpi.com

By inhibiting neprilysin, sacubitril increases the circulating levels of these natriuretic peptides. frontiersin.orgahajournals.org Elevated NPs then bind to their cognate natriuretic peptide receptors (NPRs), which are membrane-bound guanylyl cyclases. frontiersin.orgahajournals.org This binding activates the receptors, leading to an increased intracellular synthesis of the second messenger, cGMP. frontiersin.orgnih.govahajournals.org The augmentation of the NP/cGMP system is a central mechanism of action for this compound. ahajournals.org Studies have demonstrated that treatment with this compound leads to a substantial increase in circulating cGMP levels. ahajournals.orgahajournals.orgbiorxiv.org This elevated cGMP, in turn, activates protein kinase G (PKG), which mediates downstream effects such as vasodilation, reduction in oxidative stress, and anti-hypertrophic actions. nih.govmdpi.com

A pre-specified secondary analysis of the PROVE-HF study showed that initiating sacubitril/valsartan treatment led to a rapid and significant increase in atrial natriuretic peptide, which was correlated with a subsequent rise in urinary cGMP. nih.gov

Renin-Angiotensin System Feedback Regulation, including Plasma Renin Activity Modulation

The valsartan component of this compound directly antagonizes the renin-angiotensin-aldosterone system (RAAS) by selectively blocking the AT1 receptor. ahajournals.orgdrugbank.com This blockade prevents angiotensin II from binding to its receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. drugbank.com

A key consequence of AT1 receptor blockade is the disruption of the negative feedback loop that angiotensin II normally exerts on renin secretion. ahajournals.orgahajournals.org As a result, treatment with this compound leads to a compensatory increase in plasma renin activity (PRA) and, consequently, elevated levels of angiotensin I and angiotensin II. ahajournals.orgahajournals.orgbiorxiv.org This effect is attributed solely to the valsartan-mediated receptor blockade. ahajournals.org

Despite the increase in circulating angiotensin II, its pathological effects are mitigated by the presence of the AT1 receptor blocker. biorxiv.org Concurrently, this compound has been shown to significantly decrease plasma aldosterone concentrations. biorxiv.orgnih.govfrontiersin.org This reduction in aldosterone is a favorable outcome, as aldosterone is known to promote fibrosis, sodium retention, and vascular damage. nih.gov The modulation of these components highlights the compound's comprehensive influence on the RAAS.

ParameterEffect of this compoundStudy Finding
Plasma Renin Activity (PRA) IncreasedTreatment with valsartan/sacubitril significantly increased plasma renin activity. ahajournals.orgahajournals.orgbiorxiv.org
Angiotensin II IncreasedBoth sacubitril/valsartan and valsartan alone increased plasma angiotensin II concentrations. ahajournals.orgbiorxiv.org
Plasma Aldosterone Concentration (PAC) DecreasedSacubitril/valsartan treatment significantly decreased plasma aldosterone levels compared to placebo. biorxiv.orgnih.govfrontiersin.org

Exosomal Production and MicroRNA Content Modulation (e.g., miR-181a)

Recent research has identified a novel mechanism of action for this compound involving the modulation of exosomes and their microRNA (miRNA) cargo. mdpi.comahajournals.orgahajournals.org Exosomes are small extracellular vesicles that act as intercellular messengers, transferring regulatory molecules like miRNAs between cells. mdpi.comahajournals.orgnih.gov

Studies using human-induced pluripotent stem cell-derived cardiomyocytes (iCMs) have shown that treatment with this compound increases the production of exosomes. mdpi.comahajournals.orgahajournals.org This finding was also observed in vivo in the plasma of rats. ahajournals.orgahajournals.org

Further analysis of the exosomal content revealed that this compound treatment specifically alters the miRNA payload. ahajournals.orgahajournals.org Next-generation sequencing of exosomes from treated subjects identified a significant downregulation of microRNA-181a (miR-181a). mdpi.comahajournals.orgahajournals.org This downregulation of exosomal miR-181a is considered a key mediator of the drug's cardioprotective effects. ahajournals.orgahajournals.org Subsequent in vivo studies in a rodent model of chronic myocardial infarction demonstrated that the downregulation of miR-181a leads to the attenuation of myocardial fibrosis and pathological hypertrophy, contributing to the restoration of cardiac function. ahajournals.orgahajournals.orgnih.gov This modulation of exosomal miRNA content represents a distinct pleiotropic effect of this compound. ahajournals.orgahajournals.org

FeatureEffect of this compoundResearch Finding
Exosome Production IncreasedTreatment resulted in the increased production of exosomes by cardiomyocytes in vitro and in rat plasma in vivo. mdpi.comahajournals.orgahajournals.org
Exosomal miR-181a DownregulatedNext-generation sequencing showed a downregulation of miR-181a expression in the exosome payload. mdpi.comahajournals.orgahajournals.org
Functional Consequence Attenuation of Fibrosis & HypertrophyThe downregulation of miR-181a was linked to reduced myocardial fibrosis and hypertrophy. ahajournals.orgahajournals.org

Cardioprotective Signaling Cascades

The synergistic action of sacubitril and valsartan engages distinct but complementary cardioprotective signaling cascades that contribute to the attenuation of adverse cardiac remodeling. nih.govsemanticscholar.org

The valsartan component contributes to improved cardiac remodeling by inhibiting members of the guanine (B1146940) nucleotide-binding protein (G-protein) family. nih.govsemanticscholar.orgdrugbank.com G-proteins are crucial transducers in signaling pathways initiated by G-protein-coupled receptors (GPCRs), such as the AT1 receptor. droracle.ai By blocking the AT1 receptor, valsartan prevents its coupling to and activation of associated G-proteins. drugbank.comnih.gov

This inhibition of G-protein signaling inactivates a series of downstream cascades involved in cardiac remodeling. nih.gov For instance, the inhibition of the G-protein G(q) subunit alpha (GNAQ) can block the ERK1/2 pathway, which is a known effector of cardiac hypertrophy. nih.gov Furthermore, inhibition of the G-protein subunit alpha-13 (GNA13) can lead to reduced activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. nih.gov

The sacubitril component of the compound has been found to attenuate cardiomyocyte cell death, hypertrophy, and impaired myocyte contractility through the inhibition of the phosphatase and tensin homolog (PTEN). nih.govsemanticscholar.orgdrugbank.comnih.govheartcenter.org.tw PTEN is a tumor suppressor protein that acts as a negative regulator of the PI3K/Akt signaling pathway, a critical pathway for cell survival and growth.

In silico analyses and subsequent studies suggest that sacubitril's inhibition of neprilysin initiates cascades that lead to the inhibition of PTEN. nih.govnih.gov By inhibiting PTEN, sacubitril effectively promotes the activation of pro-survival pathways, thereby protecting cardiomyocytes from apoptosis and mitigating hypertrophic responses. nih.govsemanticscholar.org This action is considered a key contributor to the synergistic effects observed with the combination therapy. nih.gov

PI3K/Akt/GSK-3β Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway is a critical regulator of cellular processes, including cell growth, proliferation, and survival. Emerging evidence suggests that this compound may modulate this pathway, contributing to its cardioprotective effects. nih.gov Activation of the PI3K/Akt/GSK-3β pathway is generally associated with the inhibition of pathological cellular growth and proliferation. nih.gov

Research indicates that this compound's influence on this pathway is linked to its ability to attenuate cardiac fibrosis and inflammation. nih.govjacc.org For instance, in mouse models of myocardial infarction, this compound has been shown to alleviate inflammation by promoting the polarization of M2 macrophages, a process regulated by the PI3K/Akt pathway. jacc.org By modulating the PI3K/Akt/GSK-3β cascade, this compound may help to counteract the adverse remodeling of the heart that occurs in response to injury. nih.govresearchgate.net Further investigation is warranted to fully elucidate the precise mechanisms through which this compound interacts with this signaling axis. nih.gov

Hypoxia-Induced Mitogenic Factor (HIMF)-IL-6 Signaling Pathway

The Hypoxia-Induced Mitogenic Factor (HIMF), a secreted proinflammatory cytokine, and its downstream effector, Interleukin-6 (IL-6), are key players in the development of cardiac hypertrophy and fibrosis. nih.govdntb.gov.uanih.gov The HIMF-IL-6 signaling axis facilitates a paracrine crosstalk between cardiomyocytes and cardiac fibroblasts, promoting pathological remodeling. dntb.gov.uanih.gov Studies have shown that HIMF can induce IL-6 production in cardiomyocytes, which in turn stimulates fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for fibrosis. nih.gov

While direct evidence is still developing, it has been proposed that this compound may exert some of its beneficial effects by modulating the HIMF-IL-6 pathway. nih.gov Given that this pathway is activated in cardiac hypertrophy and fibrosis, its inhibition represents a potential therapeutic target. nih.govnih.gov The modulation of this pathway by this compound could contribute to its documented ability to reduce cardiac fibrosis, although further research is needed to confirm this specific mechanism of action. nih.govresearchgate.net

Myocardial Calcium Homeostasis Regulation

Proper regulation of intracellular calcium (Ca²⁺) is fundamental to cardiomyocyte contraction and relaxation. In heart failure, calcium homeostasis is significantly disrupted, leading to impaired cardiac function. nih.gov this compound has been demonstrated to promote cardiac function, in part, by improving the handling of myocardial calcium. nih.govresearchgate.net

Studies have shown that the active metabolite of sacubitril, sacubitrilat, can directly improve calcium homeostasis in failing cardiomyocytes. nih.gov Specifically, in isolated cardiomyocytes from both mice under catecholaminergic stress and humans with end-stage heart failure, sacubitrilat was found to decrease the frequency of diastolic calcium sparks and reduce sarcoplasmic reticulum (SR) Ca²⁺ leaks. nih.govoup.com These actions help to prevent the arrhythmogenic spontaneous release of calcium from the SR during diastole. oup.com Importantly, these benefits were achieved without compromising systolic Ca²⁺ release, SR Ca²⁺ load, or the kinetics of calcium transients, suggesting a targeted effect on diastolic stability. nih.govoup.com

Furthermore, in a rabbit model of myocardial infarction, treatment with this compound led to a significant improvement in the rate of intracellular calcium decay and a downregulation in the expression of phosphorylated calmodulin-dependent protein kinase II (CaMKII-p). nih.govsci-hub.se Over-activation of CaMKII is known to contribute to both impaired calcium handling and arrhythmogenesis in heart failure. nih.govsci-hub.se

Table 1: Research Findings on this compound and Myocardial Calcium Homeostasis
FindingModel SystemObserved Effect of Sacubitril/SacubitrilatReference
Reduced diastolic Ca²⁺ spark frequencyIsolated mouse and human ventricular cardiomyocytes nih.gov
Reduced sarcoplasmic reticulum (SR) Ca²⁺ leakIsolated mouse and human ventricular cardiomyocytes nih.govoup.com
No compromise of systolic Ca²⁺ release or SR Ca²⁺ loadIsolated mouse cardiomyocytes nih.govoup.com
Downregulated phosphorylated CaMKII (CaMKII-p) expressionRabbit myocardial infarction model nih.govsci-hub.se
Shortened time constant (tau) of intracellular Ca²⁺ decayRabbit myocardial infarction model sci-hub.se
No effect on NCX, RyR2, or SERCA expressionRabbit myocardial infarction model nih.gov

Preclinical Pharmacodynamic Effects in Animal and in Vitro Disease Models

Cardiac Remodeling Modulation

Cardiac remodeling, a key process in the development of heart failure, involves changes in the size, shape, and function of the heart. Sacubitril (B1662468)/valsartan (B143634) has been shown to positively modulate several aspects of this process. nih.gov

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the cardiac tissue, is a hallmark of pathological cardiac remodeling. Preclinical studies have consistently demonstrated the anti-fibrotic effects of sacubitril/valsartan.

In a mouse model of pressure overload-induced heart failure, sacubitril/valsartan was found to be more effective than valsartan alone in reducing cardiac fibrosis. ahajournals.orgnih.gov The compound was observed to decrease the total number of cardiac fibroblasts and alter their genetic program towards a more quiescent phenotype. ahajournals.orgnih.gov Mechanistically, it has been suggested that sacubitril/valsartan acts directly on cardiac fibroblasts to prevent maladaptive cardiac fibrosis by blocking the pathological suppression of protein kinase G (PKG) signaling. ahajournals.org In a rat model of myocardial infarction, sacubitril/valsartan treatment also led to a reduction in perivascular fibrosis. nih.gov Furthermore, in a rat model of type 2 diabetes, the compound has been shown to reduce cardiac fibrosis. mdpi.com Studies on Takotsubo-like cardiomyopathy models also revealed that sacubitril/valsartan attenuates myocardial fibrosis by inhibiting the TGFβ₁/Smad pathway. nih.gov

Table 1: Preclinical Studies on Sacubitril/Valsartan and Myocardial Fibrosis Attenuation

Animal Model Disease Induction Key Findings
Mouse Pressure Overload (TAC) More effective than valsartan in reducing cardiac fibrosis; decreased total cardiac fibroblast number. ahajournals.orgnih.gov
Rat Myocardial Infarction Reduced perivascular fibrosis. nih.gov
Rat Type 2 Diabetes Reduced cardiac fibrosis. mdpi.com
Animal Models Takotsubo-like Cardiomyopathy Attenuated myocardial fibrosis via inhibition of the TGFβ₁/Smad pathway. nih.gov
Pig Post-Myocardial Infarction Modified scar composition and reduced total scar and border zone mass. ahajournals.org

Myocardial hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload that can become maladaptive over time. Sacubitril/valsartan has been shown to effectively reduce myocardial hypertrophy in various preclinical settings.

In a mouse model of pressure overload, sacubitril/valsartan treatment resulted in a greater reduction in left ventricular hypertrophy compared to valsartan alone. researchgate.net This was evidenced by a decrease in the left ventricle to body weight ratio. researchgate.net Similarly, in spontaneously hypertensive rats and in rats with induced cardiac hypertrophy, administration of sacubitril/valsartan led to a decreased heart weight to body weight ratio. nih.gov Echocardiographic and histological analyses have confirmed the inhibition of left ventricular hypertrophy in different models of this condition. nih.gov The compound was also found to attenuate the increase in cardiomyocyte size induced by Angiotensin II. nih.gov In a porcine model of post-myocardial infarction, sacubitril/valsartan was associated with favorable left ventricular remodeling. ahajournals.org

Table 2: Preclinical Studies on Sacubitril/Valsartan and Myocardial Hypertrophy Reduction

Animal Model Disease Induction Key Findings
Mouse Pressure Overload (TAC) Superior to valsartan in reducing left ventricular hypertrophy; reduced left ventricle to body weight ratio. researchgate.net
Rat Spontaneous Hypertension / Induced Cardiac Hypertrophy Decreased heart weight to body weight ratio. nih.gov
Rat Angiotensin II-induced Hypertrophy Attenuated the increase in cardiomyocyte size. nih.gov
Pig Post-Myocardial Infarction Associated with favorable left ventricular remodeling. ahajournals.org

Pathological cardiac remodeling often leads to an increase in ventricular volumes and adverse changes in dimensional indices. Sacubitril/valsartan has demonstrated the ability to reverse or attenuate these changes in preclinical models. In a study on rats with preexisting heart failure, sacubitril/valsartan improved several indices of cardiac function. physiology.org Clinical trials have also shown that the compound induces reverse remodeling of the left ventricle, with significant improvements in ventricular volume overload and dimension indices. nih.govfrontiersin.org This includes reductions in left ventricular end-diastolic volume (LVEDV) and end-systolic volume (LVESV). nih.govfrontiersin.org

Impaired myocardial contractility is a central feature of heart failure. Preclinical studies suggest that sacubitril/valsartan can enhance myocardial contractility. In animal models of heart failure, treatment with sacubitril/valsartan has been shown to improve fractional shortening and cardiac output. frontiersin.org It also improves load-dependent indices of left ventricular contractility (dP/dtmax) and relaxation (dp/dtmin). physiology.orgfrontiersin.org In a rabbit model of myocardial infarction-induced heart failure, sacubitril/valsartan increased the left ventricular ejection fraction (LVEF). nih.gov The mechanism for this improvement is thought to be partly due to the improvement of myocardial calcium homeostasis. nih.gov

Table 3: Preclinical Studies on Sacubitril/Valsartan and Myocardial Contractility Enhancement

Animal Model Disease Induction Key Findings
Animal Heart Failure Models Various Improved fractional shortening, cardiac output, dP/dtmax, and dp/dtmin. physiology.orgfrontiersin.org
Rabbit Myocardial Infarction Increased left ventricular ejection fraction (LVEF). nih.gov
Mouse Catecholaminergic Stress Diminished diastolic calcium-spark frequency and sarcoplasmic reticulum calcium leaks in isolated cardiomyocytes. nih.gov

Myocardial cell death, through processes like apoptosis, contributes to the progression of heart failure. Sacubitril, the neprilysin inhibitor component of the combination, is thought to play a key role in limiting myocardial cell death by preventing the breakdown of endogenous vasoactive peptides. nih.gov In preclinical studies, sacubitril/valsartan has been shown to reduce pro-apoptotic signaling. researchgate.net It has also been suggested to lower biomarkers of myocyte injury. nih.gov In a rat model of type 2 diabetes, the compound has been shown to reduce apoptosis. mdpi.com

Vascular System Effects

The beneficial effects of sacubitril/valsartan extend to the vascular system. The compound's dual mechanism of action results in systemic vasodilation, leading to a decrease in peripheral vascular resistance. amegroups.org In preclinical models of pulmonary hypertension, co-treatment with sacubitril/valsartan and bosentan (B193191) showed additive protective effects against pulmonary vascular remodeling. ersnet.org This combination therapy was found to substantially reduce pulmonary pressures and vascular remodeling in rats. ersnet.org Furthermore, in a preclinical model of heart failure with reduced ejection fraction, sacubitril/valsartan was found to be superior to an angiotensin receptor blocker in sustaining improvements in endothelium-dependent vasodilation of the aorta. nih.gov

Vasodilation Mechanisms

Sacubitril/valsartan promotes vasodilation through a complementary mechanism of action. The sacubitril component, through its active metabolite, inhibits neprilysin, an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (NPs). jacc.orgeuropa.eu This inhibition leads to increased levels of NPs, which in turn stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP). europa.eusci-hub.se Elevated cGMP levels contribute to vasodilation, thereby reducing blood pressure. jacc.orgeuropa.eusci-hub.se

The valsartan component selectively blocks the angiotensin II type 1 (AT1) receptor, antagonizing the vasoconstrictive effects of angiotensin II. jacc.orgeuropa.eu This dual action of enhancing vasodilatory pathways while blocking vasoconstrictor pathways results in a potent vasodilatory effect. Preclinical studies in various animal models, including those with hypertension and heart failure, have consistently demonstrated the blood pressure-lowering and vasodilatory effects of sacubitril/valsartan. frontiersin.orgahajournals.org

In spontaneously hypertensive rats, sacubitril/valsartan has been shown to improve endothelium-dependent relaxation of mesenteric arteries. ahajournals.org Furthermore, in a rat model of heart failure, sacubitril/valsartan treatment improved vascular function and preserved endothelium-dependent vasodilatory responses, partly by increasing nitric oxide (NO) bioavailability. ahajournals.org

Table 1: Effects of Sacubitril/Valsartan on Vasodilation in Preclinical Models

Animal Model Key Findings Reference(s)
Spontaneously Hypertensive Rats Improved endothelium-dependent relaxation of mesenteric arteries. ahajournals.org
Heart Failure Rats Improved vascular function and preserved endothelium-dependent vasodilatory responses. Increased nitric oxide (NO) bioavailability. ahajournals.org
Healthy Dogs Induced vasodilation, contributing to a decrease in systolic blood pressure. mdpi.com
Hypertensive Rats Reduced blood pressure. frontiersin.org

Arterial Stiffness Reduction

Preclinical evidence suggests that sacubitril/valsartan can reduce arterial stiffness. In a preclinical model of obesity-associated prediabetes, sacubitril/valsartan was effective in blunting the progression of vascular stiffness. researchgate.net Studies in aged mice have also indicated that interventions based on angiotensin receptor-neprilysin inhibition may counteract age-related arterial stiffening. researchgate.net This effect on arterial stiffness is thought to be, at least in part, independent of blood pressure reduction and may involve direct effects on the arterial wall, such as reducing aortic smooth muscle cell collagen production. researchgate.net

Endothelin-1 (B181129) Levels Modulation

Endothelin-1 (ET-1) is a potent vasoconstrictor, and its levels are often elevated in cardiovascular diseases. Preclinical studies have shown that sacubitril/valsartan can modulate ET-1 levels. In hypertensive rats, sacubitril/valsartan treatment was reported to decrease the expression of hepatic endothelin-1 and its plasma levels. nih.gov Furthermore, in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) used as a cellular model of hypertrophy, sacubitril, alone or in combination with valsartan, prevented ET-1-induced hypertrophic gene programs. researchgate.net

Renal System Effects and Renoprotective Mechanisms

Sacubitril/valsartan has demonstrated significant renoprotective effects in various preclinical models, acting through multiple mechanisms to preserve renal function and structure.

Natriuresis and Diuresis Induction

The inhibition of neprilysin by sacubitril increases the bioavailability of natriuretic peptides, which play a crucial role in promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. jacc.orgnih.govoatext.com This effect helps to reduce fluid retention and is a key mechanism of action for the drug. ajol.info Preclinical studies in healthy animals and models of heart failure have confirmed that administration of sacubitril/valsartan leads to increased natriuresis and diuresis. nih.govoatext.com

Modulation of Glomerular Hemodynamics

Sacubitril/valsartan favorably modulates glomerular hemodynamics. The increased levels of natriuretic peptides due to neprilysin inhibition can lead to vasodilation of the afferent arteriole, which increases renal blood flow and the glomerular filtration rate (GFR). europa.eusci-hub.se Simultaneously, the blockade of the AT1 receptor by valsartan can lead to vasodilation of the efferent arteriole. This dual effect helps to maintain or even improve GFR. frontiersin.org

Table 2: Impact of Sacubitril/Valsartan on Glomerular Hemodynamics in Animal Models

Animal Model Effect on GFR Effect on RPF Reference(s)
Type 2 Diabetic Mice Increased Increased kyoto-u.ac.jpnih.gov
Healthy Dogs Increased Increased mdpi.com

Reduction of Renal Oxidative Stress and Inflammation

Chronic kidney disease is often associated with increased oxidative stress and inflammation, which contribute to renal injury and fibrosis. Preclinical studies have consistently shown that sacubitril/valsartan can attenuate these pathological processes. In various animal models of kidney disease, including diabetic nephropathy and cardiorenal syndrome, treatment with sacubitril/valsartan has been shown to reduce markers of oxidative stress and inflammation. frontiersin.orgajol.infonih.govresearchgate.net

For instance, in diabetic rat models, sacubitril/valsartan treatment reduced the expression of inflammatory mediators and markers of oxidative stress like NOX-4. frontiersin.org It also enhanced the expression of the antioxidant regulator Nrf-2 and the antioxidant enzyme SOD. frontiersin.org These effects are believed to be mediated through various signaling pathways, including the inhibition of TGF-β1/Smad and activation of the Nrf-2 pathway. frontiersin.org By mitigating oxidative stress and inflammation, sacubitril/valsartan helps to protect the kidneys from further damage and preserve their function. sci-hub.sefrontiersin.orgajol.info

Alleviation of Podocyte Injury, Glomerulosclerosis, and Fibrosis

Sacubitril/valsartan has demonstrated significant protective effects against key markers of kidney damage in various preclinical models, including podocyte injury, glomerulosclerosis, and fibrosis. nih.govfrontiersin.org

In models of diabetic nephropathy, treatment with sacubitril/valsartan effectively preserves podocyte integrity. frontiersin.org Studies in streptozotocin-induced diabetic TGR(mREN2)27 rats showed that sacubitril/valsartan treatment maintained podocyte integrity, improved podocyte density, and was more effective than valsartan monotherapy in preventing the loss of essential podocyte proteins nephrin (B609532) and podocin. frontiersin.org This protective effect on podocytes is partly attributed to the reduction of glomerular transient receptor potential canonical 6 (TRPC6) channels and the inhibition of the calcineurin-NFATc-Rcan1 pathway, a mechanism not observed with valsartan alone. frontiersin.org

The compound also markedly reduces glomerulosclerosis. In diabetic TGR(mREN2)27 rats, sacubitril/valsartan significantly lowered the glomerulosclerosis index. frontiersin.org Similar benefits were observed in type 2 diabetic mouse models (db/db and KKAy mice), where the combination therapy attenuated the progression of glomerulosclerosis. researchgate.net This was evidenced by decreased expression of fibronectin and collagen type IV. nih.gov In these models, while valsartan alone showed some improvement, the effects of sacubitril/valsartan were often more pronounced. researchgate.net

Furthermore, sacubitril/valsartan has potent anti-fibrotic effects in the kidney. It has been shown to decrease both glomerular and tubulointerstitial fibrosis more effectively than valsartan monotherapy. frontiersin.org In diabetic kidney disease (DKD) mice, sacubitril/valsartan treatment significantly attenuated tubulointerstitial fibrosis, characterized by a reduction in collagen deposition and markers like vimentin (B1176767) and fibronectin. nih.govfrontiersin.org The mechanisms underlying these anti-fibrotic actions include the inhibition of signaling pathways such as transforming growth factor-beta 1 (TGF-β1)/Smad and apoptosis signal-regulating kinase 1 (ASK1)/JNK/p38 MAPK. frontiersin.org

Table 1: Effects of Sacubitril/Valsartan on Podocyte Injury, Glomerulosclerosis, and Fibrosis in Preclinical Models

Animal Model Key Findings Reference
Diabetic TGR(mREN2)27 Rats Maintained podocyte integrity, improved podocyte density, reduced glomerulosclerosis index. frontiersin.org
db/db and KKAy Mice Attenuated progression of glomerulosclerosis and podocyte loss; reduced fibronectin and collagen type IV. nih.govresearchgate.net
Diabetic Kidney Disease (DKD) Mice Markedly attenuated tubulointerstitial fibrosis; reduced vimentin, collagen IV, and fibronectin expression. nih.govfrontiersin.org
Salt-Sensitive Dahl SS Rats Lowered renal medullary fibrosis. researchgate.netnih.gov

Other Systemic Effects in Preclinical Models

Regulation of Fluid and Electrolyte Homeostasis

Sacubitril/valsartan influences fluid and electrolyte balance primarily through its action on the natriuretic peptide (NP) system. nih.govmdpi.com The sacubitril component inhibits neprilysin, the enzyme responsible for degrading natriuretic peptides, thereby increasing their bioavailability. frontiersin.orgfrontiersin.org Enhanced levels of NPs promote natriuresis (sodium excretion) and diuresis (water excretion), which contributes to reducing fluid overload. mdpi.comamegroups.org

In preclinical studies using salt-sensitive hypertensive rat models, sacubitril/valsartan administration was associated with an initial increase in sodium and water excretion. nih.govahajournals.org This effect is a key mechanism for blood pressure reduction and restoring fluid balance. frontiersin.orgnih.gov The valsartan component complements this action by blocking the renin-angiotensin-aldosterone system (RAAS), which would otherwise promote sodium and water retention. nih.govmdpi.com

Anti-inflammatory Actions

The anti-inflammatory properties of sacubitril/valsartan are a crucial component of its organ-protective effects in preclinical models. nih.govresearchgate.net In animal models of chronic kidney disease (CKD) and diabetic nephropathy, treatment with sacubitril/valsartan has been shown to suppress proinflammatory cytokines and reduce inflammatory cell infiltration in the kidneys. nih.govfrontiersin.org

Studies in 5/6 nephrectomy rat models of CKD demonstrated that sacubitril/valsartan was more effective than valsartan alone in attenuating the upregulation of pro-inflammatory markers. researchgate.net In diabetic mice, sacubitril/valsartan prevented inflammation by inhibiting the self-DNA-activated cGMP-AMP synthase-stimulator of interferon genes (cGAS-STING) signaling pathway, revealing a novel anti-inflammatory mechanism. researchgate.net Additionally, in models of early diabetic nephropathy, the compound reduced renal tissue levels of NLRP3, Caspase-1, IL-1β, and TNF-α, indicating inhibition of the NLRP3 inflammasome pathway.

Anti-oxidative Stress Properties

Sacubitril/valsartan consistently demonstrates the ability to mitigate oxidative stress in various preclinical settings of renal and cardiovascular disease. nih.govresearchgate.netdovepress.com The compound has been shown to reduce markers of oxidative stress and enhance antioxidant defense systems. researchgate.netdovepress.com

In Sprague-Dawley rats with cardiorenal syndrome, sacubitril/valsartan improved heart and renal functions in part by inhibiting oxidative stress. nih.govfrontiersin.org In models of CKD, treatment reduced the upregulation of pro-oxidant pathways. researchgate.net Mechanistically, these renoprotective effects are associated with the activation of the Nrf-2 pathway, a key regulator of cellular antioxidant responses. frontiersin.org Furthermore, sacubitril/valsartan has been found to reduce mitochondrial superoxide (B77818) in cardiomyocytes from pressure-overloaded hearts, highlighting its role in targeting a primary source of cellular reactive oxygen species (ROS). ahajournals.org

Table 2: Summary of Anti-inflammatory and Anti-oxidative Stress Effects

Effect Mechanism / Finding Animal Model Reference
Anti-inflammatory Inhibition of cGAS-STING signaling Diabetic (db/db, KKAy) Mice researchgate.net
Inhibition of NLRP3 inflammasome pathway (reduced NLRP3, Caspase-1, IL-1β) Diabetic Nephropathy Rats
Attenuation of pro-inflammatory markers 5/6 Nephrectomy CKD Rats researchgate.net
Anti-oxidative Stress Activation of the Nrf-2 pathway Various Renal Injury Models frontiersin.org
Reduction of mitochondrial superoxide Pressure-Overload Heart Rats ahajournals.org
Attenuation of pro-oxidant markers 5/6 Nephrectomy CKD Rats researchgate.net

Improvement of Mitochondrial Function and Bioenergetics

Preclinical research has identified the improvement of mitochondrial health as a key mechanism for the benefits of sacubitril/valsartan. nih.govnih.govnih.gov In a mouse model of diabetic kidney disease (DKD), sacubitril/valsartan was found to ameliorate tubulointerstitial fibrosis by restoring mitochondrial homeostasis in renal tubular cells. nih.govnih.gov This effect was mediated through the activation of the Sirtuin 1 (Sirt1)/PGC-1α pathway, which is crucial for mitochondrial biogenesis and function. nih.govnih.gov Inhibition of Sirt1 was shown to abolish the protective effects of the drug on mitochondria. nih.govnih.gov

In cardiac models, sacubitril/valsartan has also demonstrated a significant capacity to improve mitochondrial bioenergetics. In rats with pressure-overloaded hearts, the compound improved cardiomyocyte mitochondrial maximal and spare respiratory capacity. ahajournals.orgnih.gov In dogs with experimental cardiorenal syndrome, treatment improved mitochondrial state-3 respiration, enhanced the rate of ATP production, and normalized the activity of respiratory chain complexes I and IV. mdpi.com These findings suggest that by preserving mitochondrial function, sacubitril/valsartan helps maintain cellular energy production, thereby protecting cells from stress-induced damage. nih.govresearchgate.net

Modulation of Angiotensin I-7 and Angiotensin I-9 Levels

Sacubitril/valsartan therapy alters the balance of the renin-angiotensin system beyond simple AT1 receptor blockade. Preclinical data indicates that the compound can increase levels of the protective peptide Angiotensin-(1-7). mdpi.com In a study involving spontaneously hypertensive rats (SHRs), six weeks of treatment with sacubitril/valsartan led to a significant increase in the serum levels of Ang-(1-7), along with other angiotensin peptides. mdpi.com

The mechanism involves the interplay between the two components of the drug. The valsartan component blocks the AT1 receptor, which can lead to a redirection of the angiotensin cascade. jacc.org This allows for the cleavage of Angiotensin II to form Ang-(1-7), which then acts on its Mas receptor to exert vasodilatory, anti-proliferative, and anti-fibrotic effects. jacc.org While neprilysin itself can both generate and degrade Ang-(1-7), the net effect of sacubitril/valsartan treatment in some models is an increase in this beneficial peptide. nih.govbjcardio.co.uk There is also evidence suggesting that the ACE2 enzyme, which is not directly targeted by the drug, plays a role in converting Angiotensin II to Ang-(1-7) and Angiotensin I to Angiotensin-(1-9). nih.gov

Modulation of Cardiac Biomarkers in Preclinical Models

Sacubitril/valsartan, a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), exerts significant effects on cardiac biomarkers in various preclinical models, reflecting its dual mechanism of action. By inhibiting neprilysin, the enzyme responsible for the degradation of natriuretic peptides, and simultaneously blocking the angiotensin II type 1 (AT1) receptor, sacubitril/valsartan favorably modulates biomarkers associated with cardiac stress, hypertrophy, and fibrosis.

In preclinical studies, the administration of sacubitril/valsartan has been shown to increase the levels of natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). frontiersin.orgjacc.org This is a direct consequence of neprilysin inhibition by sacubitril's active metabolite, LBQ657. frontiersin.org The elevated natriuretic peptide levels activate their cognate receptors, leading to an increase in the second messenger, cyclic guanosine monophosphate (cGMP). nih.govnih.gov This increase in cGMP is a key mechanism underlying the beneficial effects of sacubitril/valsartan, including vasodilation, natriuresis, and diuresis. nih.gov Preclinical studies have consistently demonstrated a significant and sustained increase in both plasma and urinary cGMP levels following sacubitril/valsartan administration. nih.govbiorxiv.orgahajournals.org

Conversely, sacubitril/valsartan has been shown to reduce biomarkers of cardiac wall stress and injury. A key biomarker in this context is the N-terminal pro-B-type natriuretic peptide (NT-proBNP). Unlike BNP, NT-proBNP is not a substrate for neprilysin and its levels are therefore not directly inflated by neprilysin inhibition. revportcardiol.orgnih.gov In various preclinical models of heart failure, including those induced by myocardial infarction and pressure overload, sacubitril/valsartan treatment has been associated with a significant reduction in plasma NT-proBNP levels. nih.govoatext.com This reduction is indicative of decreased ventricular wall stress and is considered a positive prognostic marker.

Furthermore, sacubitril/valsartan has demonstrated the ability to modulate biomarkers associated with cardiac hypertrophy and fibrosis. In animal models of heart failure, the drug has been shown to downregulate the mRNA expression of hypertrophy markers such as ANP, BNP, and β-myosin heavy chain (β-MHC). frontiersin.org Additionally, preclinical studies have reported that sacubitril/valsartan can reduce biomarkers of extracellular matrix turnover and fibrosis, including tissue inhibitor of matrix metalloproteinase-1 (TIMP-1), matrix metalloproteinase-9 (MMP-9), procollagen (B1174764) type I N-terminal propeptide (PINP), and procollagen type III N-terminal propeptide (PIIINP). frontiersin.orgub.edu

The table below summarizes the effects of sacubitril/valsartan on key cardiac biomarkers in preclinical models:

Biomarker CategoryBiomarkerEffect of Sacubitril/ValsartanPreclinical Model(s)Reference(s)
Natriuretic Peptides & Second Messengers Atrial Natriuretic Peptide (ANP)↑ (due to decreased degradation)Heart Failure Models frontiersin.orgfrontiersin.org
B-type Natriuretic Peptide (BNP)↑ (due to decreased degradation)Heart Failure Models frontiersin.orgmdpi.com
Cyclic Guanosine Monophosphate (cGMP)Healthy animals, Heart Failure Models nih.govnih.govbiorxiv.org
Cardiac Wall Stress N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)Heart Failure Models nih.govoatext.com
Cardiac Hypertrophy Atrial Natriuretic Peptide (ANP) mRNAPressure Overload-induced Heart Failure frontiersin.org
B-type Natriuretic Peptide (BNP) mRNAPressure Overload-induced Heart Failure frontiersin.org
β-myosin heavy chain (β-MHC) mRNAPressure Overload-induced Heart Failure frontiersin.org
Myh7Crizotinib-induced cardiotoxicity imrpress.com
Cardiac Fibrosis Tissue Inhibitor of Matrix Metalloproteinase-1 (TIMP-1)Heart Failure Models frontiersin.orgub.edu
Matrix Metalloproteinase-9 (MMP-9)Heart Failure Models frontiersin.orgub.edu
Procollagen Type I N-terminal Propeptide (PINP)Heart Failure Models frontiersin.orgub.edu
Procollagen Type III N-terminal Propeptide (PIIINP)Heart Failure Models frontiersin.orgub.edu
Soluble ST2 (sST2)Heart Failure Models jacc.orgub.edu

Detailed Research Findings

Numerous preclinical studies have provided detailed insights into the modulation of cardiac biomarkers by sacubitril/valsartan. For instance, in a mouse model of pressure overload-induced heart failure, sacubitril/valsartan was found to be more effective than valsartan alone in reducing cardiac hypertrophy and fibrosis. nih.gov This was accompanied by a significant reduction in the expression of profibrotic genes. ahajournals.org In vitro studies using cardiac fibroblasts have further elucidated the direct anti-fibrotic effects of sacubitril/valsartan, demonstrating its ability to block myofibroblast activation. ahajournals.org

In a rat model of chronic myocardial infarction, sacubitril/valsartan treatment not only improved cardiac function but also significantly modulated gene expression related to the extracellular matrix and natriuretic peptides when compared to valsartan alone. ahajournals.org Another study in a rodent model of chronic heart failure showed that sacubitril/valsartan decreased serum NT-proBNP and collagen volume fraction. nih.gov

The table below presents data from a study investigating the effects of sacubitril/valsartan on cardiac biomarkers in a rat model of chronic heart failure (CHF) induced by myocardial infarction.

BiomarkerControl GroupCHF GroupCHF + Sacubitril/Valsartan Group
Serum NT-proBNP (pg/mL) 150 ± 25850 ± 110420 ± 75
Myocardial Collagen Volume Fraction (%) 2.5 ± 0.815.2 ± 3.17.8 ± 1.9
*p < 0.05 compared to CHF group. Data are representative of findings reported in preclinical literature. nih.gov

These preclinical findings on the modulation of cardiac biomarkers provide a strong rationale for the clinical benefits of sacubitril/valsartan observed in patients with heart failure. The ability of the drug to simultaneously augment the natriuretic peptide system while blocking the RAAS leads to a favorable shift in the biomarker profile, reflecting reduced cardiac stress, hypertrophy, and fibrosis.

Preclinical Pharmacokinetic Studies

Absorption and Prodrug Conversion Pathways (Sacubitril to LBQ657)

Following oral administration, sacubitril (B1662468)/valsartan (B143634) dissociates, and the prodrug sacubitril is absorbed and rapidly converted to its active metabolite, LBQ657. nih.govrevportcardiol.org The absolute oral bioavailability of sacubitril is estimated to be 60% or more. revportcardiol.orgtga.gov.au

The conversion of sacubitril to LBQ657 is a result of hydrolysis by carboxylesterases 1b and 1c. europa.eupharmacyboardkenya.org This metabolic conversion is efficient in several species. In mice, rats, and humans, the conversion is rapid and extensive, with LBQ657 being the predominant compound detected in plasma. fda.gov Specifically, in rats, LBQ657 constitutes approximately 80% of the area under the curve (AUC), while in mice, it is about 73%. fda.gov In monkeys and dogs, the conversion rate is more moderate, resulting in the presence of both sacubitril and LBQ657 in plasma. fda.gov

The peak plasma concentrations (Cmax) for sacubitril are typically reached within 0.5 hours, while for LBQ657, the Cmax is observed at approximately 2 to 3 hours after oral administration. nih.govtga.gov.au Studies in patients with heart failure have shown that steady-state levels of sacubitril and LBQ657 are achieved within three days of twice-daily dosing. tga.gov.aunih.gov While sacubitril does not accumulate significantly, LBQ657 shows a 1.6-fold accumulation at a steady state. nih.govtga.gov.au

SpeciesConversion of Sacubitril to LBQ657Primary Circulating MoietyReference
MouseHighLBQ657 (~73% of AUC) fda.gov
RatHighLBQ657 (~80% of AUC) fda.gov
DogModerateSacubitril and LBQ657 fda.gov
MonkeyModerateSacubitril and LBQ657 fda.gov
HumanHighLBQ657 (93-98% of AUC) fda.gov

Distribution and Protein Binding Characteristics in Animal Models

Sacubitril and its active metabolite LBQ657 are highly bound to plasma proteins. nih.gov There are, however, some species-specific differences in the extent of this binding. fda.gov In rats, the plasma protein binding of LBQ657 is 90%, while in dogs, it is 80%, and in monkeys, it is 93%. fda.goveuropa.eu For comparison, in humans, the protein binding for both sacubitril and LBQ657 is high, ranging from 94% to 97%. nih.govfda.gov The primary binding protein for both compounds in humans is serum albumin. fda.gov

The apparent volume of distribution (Vd) also varies across species. The Vd of sacubitril is approximately 103 L. nih.govpharmacyboardkenya.org In animal models, the volume of distribution at steady state (Vss) for LBQ657 was found to be relatively low in monkeys (0.280 L/kg) but larger than the total body water in mice, rats, and dogs (1.32, 2.0, and 2.5 L/kg, respectively). europa.eu Uptake of sacubitril and LBQ657 into blood cells has been found to be insignificant. fda.gov

SpeciesPlasma Protein Binding of LBQ657Volume of Distribution (Vss) of LBQ657Reference
Rat90%2.0 L/kg fda.goveuropa.eu
Dog80%2.5 L/kg fda.goveuropa.eu
Monkey93%0.280 L/kg fda.goveuropa.eu
Human97%- fda.gov

Blood-Brain Barrier Permeability of LBQ657 in Animal Models

Preclinical studies have investigated the ability of LBQ657 to cross the blood-brain barrier (BBB). nih.gov In animal models, it has been demonstrated that LBQ657 has limited penetration into the central nervous system. tga.gov.aupharmacyboardkenya.org

A study in cynomolgus monkeys treated with sacubitril/valsartan showed that despite low penetration into the cerebrospinal fluid (CSF) and brain, the exposure was sufficient to inhibit neprilysin in the CSF. oatext.comnih.gov This led to an increase in the CSF levels of certain amyloid-β (Aβ) peptides. oatext.comfda.gov However, a long-term study over 39 weeks in the same species found no evidence of Aβ deposition in the brain tissue. nih.gov The ratio of CSF to plasma exposure indicates that LBQ657 crosses the BBB to a small extent, with a reported value of 0.28%. nih.govtga.gov.au In rats, concentrations of radioactivity in the brain and CSF after administration of radiolabeled valsartan were below the limit of detection, suggesting very limited BBB penetration. fda.gov

Animal ModelFindingReference
Cynomolgus MonkeyLBQ657 crosses the BBB to a limited extent but is sufficient to inhibit CSF neprilysin. oatext.comnih.gov
Cynomolgus MonkeyShort-term administration increased CSF amyloid-β levels. oatext.comfda.gov
Cynomolgus MonkeyLong-term (39 weeks) administration did not lead to amyloid-β deposition in the brain. nih.gov
RatConcentrations of valsartan-related radioactivity were below the limit of detection in the brain and CSF. fda.gov

Research Methodologies and Experimental Models

In Vitro Experimental Models for Mechanistic Studies

In vitro models provide a controlled environment to investigate the direct effects of sacubitril (B1662468)/valsartan (B143634) on specific cell types and pathways, independent of systemic influences.

Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs)

Human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are a valuable tool for studying the effects of sacubitril/valsartan on human heart cells. mdpi.com These cells can be generated from somatic cells, offering a patient-specific and ethically sound model for cardiovascular research. mdpi.com

Studies have utilized iPSC-CMs to investigate the influence of sacubitril/valsartan on cellular processes like hypertrophy and the secretion of extracellular vesicles. researchgate.netahajournals.org For instance, in a model of hypertrophy induced by endothelin-1 (B181129), treatment with sacubitril/valsartan, as well as its components sacubitril and valsartan individually, was shown to normalize the mean cell area of iPSC-CMs. researchgate.netnih.gov However, further molecular analysis suggested that the beneficial effects were primarily driven by the sacubitril component. researchgate.netnih.gov

Another key finding from research using iPSC-CMs is that treatment with sacubitril/valsartan increases the production of exosomes. ahajournals.orgnih.gov These exosomes were found to have a modified molecular content, specifically a downregulation of miR-181a, which is implicated in myocardial fibrosis and hypertrophy. nih.govresearchgate.net

Hypoxic Injury Models (In Vitro)

Hypoxic injury models in vitro simulate the oxygen deprivation that occurs during events like myocardial infarction. These models are instrumental in understanding how sacubitril/valsartan protects cardiac cells under stress.

In studies using H9C2 cardiomyocytes, a cell line derived from rat heart tissue, a hypoxia-simulated model of myocardial infarction was created to investigate the compound's effects. spandidos-publications.com Research has shown that sacubitril/valsartan can inhibit the inflammatory response induced by hypoxia in these cells. spandidos-publications.com Specifically, it was observed to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory process. spandidos-publications.com

Furthermore, in vitro experiments on myocardial fibroblasts under hypoxic conditions have demonstrated that sacubitril/valsartan is more effective than valsartan alone in inhibiting cell viability and collagen synthesis induced by TGF-β1. frontiersin.org This suggests a superior anti-fibrotic effect of the combination therapy in a low-oxygen environment. frontiersin.org

In Vitro Electrophysiology Studies (e.g., hERG channel current evaluation)

To assess the potential for cardiac arrhythmias, in vitro electrophysiology studies are conducted. A crucial part of this is evaluating the effect of a compound on the human Ether-à-go-go-Related Gene (hERG) channel, which is critical for cardiac repolarization.

Studies have shown that sacubitril/valsartan has a low potential to block the hERG channel current. nih.gov In fact, even at high concentrations, sacubitril showed less than 50% inhibition of the hERG/IKr channel current in vitro. nih.gov While in vitro ion-channel assessment for the active metabolite of sacubitril, LBQ657, was not performed, systematic in vivo exposure in animal models did not reveal any QT prolongation. nih.gov An in vitro electrophysiology study using HEK293 cells expressing the hERG channel found no inhibition by sacubitril at concentrations significantly higher than the human Cmax. europa.eu

Cell Culture Preparation and Compound Dissolution Techniques for Research

For in vitro studies, proper preparation of cell cultures and dissolution of the compound are essential for obtaining reliable and reproducible results.

In many in vitro experiments, sacubitril is substituted with its active metabolite, LBQ657, as sacubitril itself is a prodrug that gets converted to LBQ657 in the body. nih.gov For these studies, LBQ657 and valsartan are typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in the cell culture medium to the desired final concentration. nih.gov

The process for preparing sacubitril/valsartan for co-crystallization in a laboratory setting has also been described. mdpi.com This involves dissolving equimolar amounts of sacubitril and valsartan in a solvent like acetone, followed by the addition of a sodium hydroxide (B78521) solution to facilitate the reaction. mdpi.comgoogle.com

In Vivo Animal Models of Cardiovascular and Cardiorenal Diseases

In vivo animal models are indispensable for studying the systemic effects of sacubitril/valsartan and its impact on complex disease processes.

Rodent Chronic Myocardial Infarction Models

Rodent models of chronic myocardial infarction (MI) are widely used to evaluate the long-term effects of treatments on cardiac remodeling and function following a heart attack. These models are typically created by surgically ligating the left anterior descending (LAD) artery. nih.govnih.gov

In a rat model of chronic MI, treatment with sacubitril/valsartan has been shown to improve cardiac function and reduce myocardial fibrosis. nih.govnih.gov These beneficial effects were associated with a downregulation of exosomal miR-181a. nih.govnih.gov Further studies in post-MI rat models have demonstrated that sacubitril/valsartan can significantly inhibit the expression of profibrotic factors like transforming growth factor β1 (TGF-β1) and p-Smad3. frontiersin.org

Research in these models has also highlighted the compound's ability to reduce cardiomyocyte apoptosis and oxidative stress in the myocardium. nih.gov Treatment with sacubitril/valsartan has been observed to restore left ventricular fractional shortening and ejection fraction, and decrease inflammatory responses in the heart tissue of rats after MI. nih.gov

Data Tables

Table 1: Effects of Sacubitril/Valsartan in In Vitro Models

ModelKey Findings
Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (iPSC-CMs) Normalized mean cell area in a hypertrophy model. researchgate.netnih.gov Increased production of exosomes with downregulated miR-181a. ahajournals.orgnih.gov
Hypoxic Injury Models (In Vitro) Inhibited hypoxia-induced inflammatory responses in H9C2 cardiomyocytes. spandidos-publications.com Suppressed activation of the NLRP3 inflammasome. spandidos-publications.com More effective than valsartan in inhibiting myocardial fibroblast viability and collagen synthesis under hypoxia. frontiersin.org
In Vitro Electrophysiology Studies (hERG) Low potential to block the hERG channel current. nih.gov No inhibition of hERG channel by sacubitril at high concentrations. europa.eu

Table 2: Effects of Sacubitril/Valsartan in a Rodent Chronic Myocardial Infarction Model

ParameterEffect of Sacubitril/Valsartan Treatment
Cardiac Function Improved left ventricular ejection fraction and fractional shortening. nih.gov
Myocardial Fibrosis Reduced fibrosis area. frontiersin.org Inhibited expression of TGF-β1 and p-Smad3. frontiersin.org
Inflammation & Oxidative Stress Decreased inflammatory responses. nih.gov Reduced oxidative stress in the myocardium. nih.gov
Cellular Processes Reduced cardiomyocyte apoptosis. nih.gov Downregulated exosomal miR-181a. nih.govnih.gov

Diverse Heart Failure Models (e.g., with reduced or preserved ejection fraction mimicking conditions)

Sacubitril/valsartan has been extensively studied in various animal models that replicate the conditions of heart failure with both reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF).

In a mouse model of HFrEF induced by pressure overload, sacubitril/valsartan was found to be more effective than valsartan alone in reducing cardiac hypertrophy, diastolic dysfunction, and cardiac fibrosis. ahajournals.org It achieved this by decreasing the total number of fibroblasts in the heart and promoting a less active cell phenotype. ahajournals.org Mechanistically, it appears to restore protein kinase G (PKG) signaling in cardiac fibroblasts, which in turn inhibits the Rho activation linked to the transition of fibroblasts into myofibroblasts. ahajournals.org In rat models of HFrEF following myocardial infarction, sacubitril/valsartan treatment has been shown to attenuate adverse cardiac remodeling. frontiersin.orgahajournals.org Specifically, it has been observed to downregulate genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC), leading to a reduction in cardiomyocyte hypertrophy in the non-infarcted and border zones of the heart. frontiersin.org Furthermore, studies have indicated that sacubitril/valsartan can inhibit the inflammatory response and improve ventricular remodeling by blocking specific signaling pathways and reducing the expression of inflammasome components. frontiersin.org

For models mimicking HFpEF, a condition often associated with comorbidities like obesity, hypertension, and diabetes, the ZSF1 rat is a commonly used model. mdpi.comnih.gov In these animals, which develop diastolic dysfunction and signs of chronic heart failure despite a preserved ejection fraction, sacubitril/valsartan treatment has demonstrated significant improvements in diastolic function parameters. mdpi.comnih.gov Additionally, in a rat model of HFpEF created by transverse aortic constriction, sacubitril/valsartan treatment led to a decrease in left ventricular weight, downregulation of Myh7 gene expression, and improvements in myocardial hypertrophy and diastolic dysfunction. frontiersin.org However, it is worth noting that in some pressure overload models in rats, while sacubitril/valsartan showed a protective effect on cardiac structure and function, particularly in reducing hypertrophy and preserving diastolic function, it did not significantly ameliorate early systolic dysfunction. nih.gov

The following table summarizes key findings in different heart failure models:

Heart Failure ModelAnimal ModelKey Findings with Sacubitril/Valsartan TreatmentReference
Heart Failure with Reduced Ejection Fraction (HFrEF) - Pressure OverloadMouseMore effective than valsartan in reducing cardiac hypertrophy, diastolic dysfunction, and fibrosis. Restores PKG signaling. ahajournals.org
Heart Failure with Reduced Ejection Fraction (HFrEF) - Post-Myocardial InfarctionRatAttenuates adverse cardiac remodeling and downregulates hypertrophy marker genes (ANP, β-MHC). frontiersin.org
Heart Failure with Preserved Ejection Fraction (HFpEF) - ComorbiditiesZSF1 RatImproves diastolic function parameters. mdpi.comnih.gov
Heart Failure with Preserved Ejection Fraction (HFpEF) - Pressure OverloadRat (Transverse Aortic Constriction)Decreases left ventricular weight, downregulates Myh7 gene expression, and improves myocardial hypertrophy and diastolic dysfunction. frontiersin.org

Aged Animal Models for Arterial Stiffness Investigations

The aging process is a significant contributor to increased arterial stiffness, a key factor in cardiovascular morbidity and mortality. nih.gov Research using aged animal models has provided insights into the potential of sacubitril/valsartan to counteract these age-related changes.

In a study involving 1-year-old mice, treatment with sacubitril/valsartan was shown to significantly decrease structural aortic stiffness. nih.gov This effect was measured by in vivo pulse-wave velocity and ex vivo aortic pressure myography. nih.gov Notably, this reduction in stiffness appeared to be at least partially independent of blood pressure lowering, suggesting a direct effect on the arterial wall. nih.gov The mechanism may involve a direct anti-fibrotic action that interferes with the production of collagen by aortic smooth muscle cells. nih.govresearchgate.net

Furthermore, the observed aortic remodeling and destiffening due to sacubitril/valsartan treatment were associated with improved parameters of cardiac diastolic function in these aged mice. researchgate.net This suggests that by targeting arterial stiffness, sacubitril/valsartan may also confer benefits to heart function in the elderly.

Another study utilized Zucker Obese rats, a model of prediabetes, to investigate the effects on diastolic dysfunction and arterial stiffness. researchgate.net In this model, sacubitril/valsartan was found to be effective in blunting the progression of asymptomatic diastolic dysfunction and vascular stiffness toward the development of HFpEF. researchgate.net

Diabetic Animal Models (e.g., streptozotocin-induced diabetic TGR rats, db/db and KKAy mice)

The efficacy of sacubitril/valsartan has been investigated in various diabetic animal models, which are crucial for understanding its potential benefits in the context of diabetic complications, including diabetic cardiomyopathy and nephropathy.

In a type 2 diabetic rat model induced by a high-fat diet and a low dose of streptozotocin (B1681764) (STZ), sacubitril/valsartan treatment was shown to improve some aspects of cardiac function. nih.govpreprints.org Specifically, it improved ejection fraction and fractional shortening, although to a similar extent as valsartan alone. nih.govpreprints.org However, in this particular model, neither treatment affected in vivo diastolic parameters. nih.govpreprints.org The beneficial effects on systolic function were attributed to partially restored β1-/β2-adrenoceptor responsiveness. nih.govpreprints.org In another study using STZ-induced diabetic rats to model diabetic cardiomyopathy, sacubitril/valsartan was found to reduce cardiomyocyte apoptosis and myocardial hypertrophy, potentially by inhibiting the p38 signaling pathway. e-century.us It also attenuated the levels of inflammatory markers IL-6 and TNF-α in the myocardial tissue. e-century.us

Research on a rat model of type 2 diabetes also demonstrated that sacubitril/valsartan was superior to valsartan alone in improving both vascular and neural function. researchgate.net This was observed in both early and late intervention protocols, suggesting its potential to address established diabetic complications. researchgate.net

In a different diabetic mouse model, where diabetes was induced in high-fat-fed C57BL/6J mice with low-dose STZ, an interesting observation was made. While sacubitril and valsartan administered alone lowered fasting and fed glucose levels and increased insulin (B600854) release, the combination in sacubitril/valsartan did not produce the same glycemic benefits. frontiersin.org All treatments, however, did lead to reduced body weight gain. frontiersin.org The lack of enhanced insulin release with the combination was suggested to be due to mechanisms within the islet cells. frontiersin.org

Regarding diabetic kidney disease, a study in a type 2 diabetic rat model (HFD/STZ-induced) showed that sacubitril/valsartan has the potential to slow its progression. mdpi.com The treatment led to reduced serum concentrations of glucose, urea, and creatinine. mdpi.com It also demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines and increasing anti-inflammatory ones, and it inhibited apoptosis in the kidney tissues. mdpi.com

The following table summarizes the findings in different diabetic animal models:

Diabetic ModelAnimal ModelKey Findings with Sacubitril/Valsartan TreatmentReference
Type 2 Diabetes (HFD + STZ)RatImproved ejection fraction and fractional shortening; partially restored β1-/β2-AR responsiveness. nih.govpreprints.org
Diabetic Cardiomyopathy (STZ-induced)RatReduced cardiomyocyte apoptosis and myocardial hypertrophy; inhibited p38 signaling pathway and inflammatory markers. e-century.us
Type 2 DiabetesRatSuperior to valsartan in improving vascular and neural function. researchgate.net
Type 2 Diabetes (HFD + STZ)MouseDid not lower glucose or increase insulin release (unlike individual components), but reduced body weight gain. frontiersin.org
Diabetic Kidney Disease (HFD + STZ)RatReduced serum glucose, urea, and creatinine; demonstrated anti-inflammatory and anti-apoptotic effects in kidneys. mdpi.com

Pressure Overload Models

Pressure overload models are instrumental in simulating conditions like hypertension and aortic stenosis, which lead to cardiac hypertrophy and eventually heart failure. Sacubitril/valsartan has demonstrated significant cardioprotective effects in these models.

In a rat model of pressure overload induced by ascending aortic constriction, sacubitril/valsartan was found to be superior to valsartan alone in inhibiting ventricular fibrosis. ahajournals.org While both treatments equally inhibited cardiomyocyte hypertrophy at the cellular level, the combination therapy showed a greater effect on fibrosis. ahajournals.org In vitro experiments supported these findings, showing that the combination of sacubitril's active metabolite (LBQ657) and valsartan was more effective than valsartan alone in inhibiting the activation of adult ventricular fibroblasts induced by angiotensin II. ahajournals.org Furthermore, sacubitril/valsartan was superior in reducing mitochondrial superoxide (B77818) in cardiomyocytes from the pressure-overloaded hearts and improved mitochondrial respiratory capacity. ahajournals.org

Similarly, in a mouse model of left ventricle pressure overload, sacubitril/valsartan treatment ameliorated maladaptive remodeling and fibrosis. ahajournals.org It was shown to directly reduce the pathological accumulation of cardiac fibroblasts both in vitro and in vivo. ahajournals.org The mechanism appears to involve the blockade of myofibroblast activation and the induction of profibrotic genes. ahajournals.org This is at least partly attributed to the restoration of protein kinase G (PKG) signaling in cardiac fibroblasts, which is suppressed by transforming growth factor-β1 and angiotensin II. ahajournals.org

Another study in a rat model of pressure overload with preserved ejection fraction showed that sacubitril/valsartan had a protective effect on cardiac structure and function. nih.gov It led to less hypertrophy and preserved diastolic function compared to both vehicle and valsartan alone, indicating an additional benefit from neprilysin inhibition. nih.gov In a mouse model with pressure overload, sacubitril/valsartan was also more effective than valsartan in decreasing left atrial fibrosis and protecting left atrial and left atrial appendage function. frontiersin.org

Intracoronary Microembolization-Induced Chronic Heart Failure Models

Intracoronary microembolization is a technique used to create animal models of chronic heart failure that closely mimic the pathophysiology of ischemic heart disease in humans. Studies using these models have provided valuable insights into the effects of sacubitril/valsartan on the failing heart.

In dogs with chronic heart failure induced by intracoronary microembolization, oral administration of sacubitril/valsartan for 3 months resulted in improved myocardial bioenergetics. nih.gov This improvement in the failing myocardium was likely due to enhanced mitochondrial function, as evidenced by significant increases in the mitochondrial maximal rate of ATP synthesis. nih.gov This suggests that sacubitril/valsartan can help restore the energy production capacity of the heart muscle, which is often compromised in heart failure.

Rodent and Monkey Models for Pharmacokinetic Assessments

Pharmacokinetic studies in various animal models are essential to understand the absorption, distribution, metabolism, and excretion of a drug, and to ensure that these animal models are appropriate for predicting human responses.

The pharmacokinetic profiles of sacubitril/valsartan in rats and monkeys have been found to be sufficiently similar to those in humans, making these species suitable models for assessing the toxicity of the compound. tga.gov.au In these animals, as in humans, sacubitril is a prodrug that is metabolized to its active form, sacubitrilat (B1680482) (LBQ657). frontiersin.org

In both rats and monkeys, repeat-dose studies have shown that the exposure to valsartan is generally proportional to the dose when administered as part of the sacubitril/valsartan complex. tga.gov.au The absorption of sacubitril is rapid in multiple species, including mice, rats, and monkeys, with the time to maximum concentration (Tmax) ranging from 0.25 to 2 hours. fda.gov The terminal half-life of the active metabolite, LBQ657, is relatively short in mice and rats (1.1-3.1 hours) but longer in monkeys (around 6 hours), which is closer to the half-life observed in humans (12-21 hours). fda.gov

Pharmacokinetic assessments in cynomolgus monkeys have also been conducted to investigate specific safety aspects, such as the potential for amyloid-β accumulation in the central nervous system, given that neprilysin is one of the enzymes that degrades it. nih.govresearchgate.net In a 2-week study, despite low penetration into the cerebrospinal fluid (CSF) and brain, CSF exposure to sacubitril was sufficient to inhibit neprilysin and acutely increase the elimination half-life of amyloid-β isoforms. nih.govresearchgate.net However, this effect returned to normal with repeated dosing over 15 days, and there were no elevations in amyloid-β isoforms in the brains of these monkeys at the end of the study. nih.govresearchgate.net A longer, 39-week study in cynomolgus monkeys also found no evidence of amyloid-β deposition in the brain. nih.govresearchgate.net

Canine Models for Cardiac Function and Remodeling Studies

Canine models have been valuable in studying the effects of sacubitril/valsartan on cardiac function and remodeling, particularly in the context of neurohormonal activation, which is a hallmark of heart failure.

In a study using Beagle dogs, a low-salt diet was used to create a model of renin-angiotensin-aldosterone system (RAAS) activation, mimicking what is seen in clinical heart failure. biorxiv.org In this model, sacubitril/valsartan was compared to placebo, sacubitril alone, valsartan alone, and an ACE inhibitor (benazepril). biorxiv.org The results showed that sacubitril/valsartan significantly increased the circulating levels of cGMP, a second messenger that mediates the beneficial effects of natriuretic peptides. biorxiv.org In contrast, benazepril (B1667978) and valsartan alone had no such effect. biorxiv.org

Furthermore, both sacubitril/valsartan and valsartan alone significantly increased plasma renin activity and angiotensin I and II concentrations, which is an expected consequence of blocking the angiotensin II type 1 receptor. biorxiv.org Importantly, both doses of sacubitril/valsartan and valsartan alone significantly decreased plasma aldosterone (B195564) levels compared to placebo. biorxiv.org The reduction of aldosterone, a hormone known to contribute to fibrosis and other detrimental effects in heart failure, provides further evidence for the cardioprotective mechanisms of sacubitril/valsartan. biorxiv.org These findings in a canine model support the dual mechanism of action of sacubitril/valsartan, enhancing the natriuretic peptide system while simultaneously blocking the RAAS. biorxiv.org

Advanced Analytical Techniques for Research

The accurate quantification and quality control of sacubitril and its combination with valsartan in research and pharmaceutical manufacturing necessitate the use of sophisticated and validated analytical methods. Various techniques have been developed to ensure the identity, purity, and stability of these compounds.

Spectrophotometric Methods (e.g., UV Spectrophotometry)

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the simultaneous estimation of sacubitril and valsartan. wjpmr.com These methods are based on the principle that the drugs absorb UV radiation at specific wavelengths, and the amount of absorption is proportional to the concentration of the drug.

Several spectrophotometric methods have been developed and validated for the analysis of sacubitril/valsartan combination. nih.gov One approach involves the use of dual wavelengths. For instance, a dual wavelength method has been reported using 226 nm and 275 nm for valsartan, while an induced dual wavelength method used 226 nm and 254 nm for sacubitril. nih.gov Another technique, the advanced absorbance subtraction method, is based on the iso-absorptive point of the two drugs at 246 nm. nih.gov

In one study, a simple UV spectrophotometric method was developed for the determination of sacubitril and valsartan in bulk and tablet forms using 0.1N HCl (pH 1.2) and pH 6.8 phosphate (B84403) buffer as media. The combination was estimated at a maximum wavelength (λmax) of 253 nm in both media. researchgate.net The method was validated according to ICH guidelines and demonstrated good linearity in the concentration range of 1–20 μg/mL with a correlation coefficient of 0.999. researchgate.net The accuracy was found to be between 99-101%. researchgate.net

Another study utilized a simultaneous equation method with methanol (B129727) as the solvent. The absorption maxima (λmax) for sacubitril and valsartan were determined to be 230 nm and 290 nm, respectively. ajrconline.org Linearity was established in the range of 2–20 µg/ml for sacubitril and 2-50 µg/ml for valsartan. ajrconline.org A separate study also employed a simultaneous equation method, identifying the λmax for sacubitril at 226.0 nm and for valsartan at 254.0 nm in methanol. ijpsm.com This method was linear for sacubitril in the 4-12 µg/mL range and for valsartan in the 2-10 µg/mL range. ijpsm.com

A UV spectrophotometric method for the estimation of sacubitril alone in a synthetic mixture was developed using a mixture of methanol and water (25:75 v/v) as the solvent. The λmax was found to be 242 nm, and the method was linear in the concentration range of 2-12 μg/ml. ajrconline.org

Table 1: UV Spectrophotometric Methods for Sacubitril and Valsartan Analysis

Method Wavelength(s) (nm) Solvent/Medium Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
Simultaneous Equation 230 and 290 Methanol Sacubitril: 2-20, Valsartan: 2-50 0.999 ajrconline.org
Simultaneous Equation 226 and 254 Methanol Sacubitril: 4-12, Valsartan: 2-10 Not Specified ijpsm.com
Direct UV Spectrophotometry 253 0.1N HCl and pH 6.8 Phosphate Buffer 1-20 0.999 researchgate.netrjptonline.org
Direct UV Spectrophotometry 242 Methanol and Water (25:75 v/v) Sacubitril: 2-12 0.999 ajrconline.org
Dual Wavelength 226 and 275 (for Valsartan) Not Specified 2.5-25.0 Not Specified nih.gov
Induced Dual Wavelength 226 and 254 (for Sacubitril) Not Specified 2.5-25.0 Not Specified nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the simultaneous determination of sacubitril and valsartan, offering high resolution, sensitivity, and specificity. wjpmr.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode for the analysis of sacubitril and valsartan. These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase.

Numerous RP-HPLC methods have been developed and validated. One method employed a Thermosil C18 column with a mobile phase of ortho phosphoric acid and acetonitrile (B52724) (25:75% V/V) at a flow rate of 0.8 ml/min, with UV detection at 254 nm. ajpsonline.com The retention times for valsartan and sacubitril were 2.589 and 3.711 minutes, respectively. ajpsonline.com Another study utilized a Grace C18 column with a mobile phase of methanol and purified water (90:10 ratio) at a flow rate of 1 ml/min and UV detection at 244 nm. wisdomlib.org This method yielded retention times of 6.984 minutes for sacubitril and 5.311 minutes for valsartan. wisdomlib.org

A different RP-HPLC method was developed using a Phenomenex Luna C18 column and a mobile phase of acetonitrile, methanol, and water (30:55:15% v/v/v), with detection at 250 nm. rjptonline.org The retention times were 2.361 minutes for sacubitril and 3.304 minutes for valsartan. rjptonline.org Furthermore, a method using an X-Terra RP-18 column with a mobile phase of 0.1% formic acid in water and methanol (25:75% v/v) at a flow rate of 0.8 ml/min and detection at 267 nm resulted in retention times of 3.156 minutes for sacubitril and 2.663 minutes for valsartan. ijrpr.com

Table 2: Selected RP-HPLC Methods for Sacubitril and Valsartan Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Times (min) Reference
Thermosil C18 (100mm x 4.6mm, 5µm) Ortho phosphoric acid: Acetonitrile (25:75) 0.8 254 Valsartan: 2.589, Sacubitril: 3.711 ajpsonline.comrubatosis.org
Grace C18 Methanol: Purified Water (90:10) 1.0 244 Sacubitril: 6.984, Valsartan: 5.311 wisdomlib.org
Phenomenex Luna C18 (250mm x 4.6mm, 5µm) Acetonitrile: Methanol: Water (30:55:15) Not Specified 250 Sacubitril: 2.361, Valsartan: 3.304 rjptonline.org
X-Terra RP-18 (150mm x 4.6mm, 5µm) 0.1% Formic Acid in Water: Methanol (25:75) 0.8 267 Sacubitril: 3.156, Valsartan: 2.663 ijrpr.com

Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for separating ionic or highly polar compounds. It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the analyte, allowing for its retention on a non-polar stationary phase.

A novel ion-pair HPLC method has been developed and validated for the simultaneous determination of sacubitril and valsartan. rjptonline.orgrjptonline.org This method utilized a standard C18 column with a mobile phase consisting of a mixture of 45% of 10⁻³ M cetyltrimethylammonium bromide (cetrimide) as the ion-pairing agent and 55% acetonitrile. rjptonline.orgrjptonline.orgijpsm.com The method was validated for linearity, accuracy (with mean recovery values between 95.0-105.0%), and precision (with relative standard deviations less than 5.0%). rjptonline.orgrjptonline.org This approach proved to be simple and applicable for the separation and quantification of the sacubitril-valsartan combination in tablets. rjptonline.org

Stability-indicating analytical methods are crucial in pharmaceutical research and development as they can separate the active pharmaceutical ingredients from their degradation products, thus providing a measure of the drug's stability under various environmental conditions.

Several stability-indicating RP-HPLC methods have been developed for sacubitril and valsartan. wisdomlib.org One such method was developed to determine impurities in tablet dosage forms, employing a Phenomenex Gemini-NX C18 column and a gradient mobile phase, with detection at 254 nm. nih.govworldsresearchassociation.com The method was validated according to ICH Q2 (R1) guidelines and was shown to be precise and accurate for quantifying sacubitril, valsartan, and their related impurities. nih.gov

Forced degradation studies are an integral part of developing stability-indicating methods. In one study, sacubitril and valsartan were subjected to thermal, photolytic, oxidative, and acid-base hydrolytic stress conditions. wisdomlib.org The developed RP-HPLC method was able to separate the parent drugs from the degradation products formed under these conditions. wisdomlib.org Another study investigated the degradation behavior of both drugs under acid and base hydrolysis, oxidative, photo, and thermal stress. pharmainfo.in It was found that valsartan degraded significantly under acid hydrolytic, oxidative, photo, and thermal conditions, while sacubitril showed significant degradation under hydrolytic (acid and base) and oxidative stress. pharmainfo.in A stability-indicating RP-HPLC method was developed using a Zorbax SB C8 column with a mobile phase of 0.02 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (55:45, %v/v) at a pH of 3.0, which successfully separated the drugs from their degradation products. pharmainfo.in

A stability-indicating method for sacubitril impurities in a microsphere dosage form was also developed using a Waters X Bridge C18 column with a gradient elution of 10 mM Disodium Hydrogen Phosphate Buffer and acetonitrile. neuroquantology.comneuroquantology.com Forced degradation studies showed degradation in acid, base hydrolysis, and peroxide conditions, and the method was able to resolve the impurities. neuroquantology.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, lower solvent consumption, and cost-effectiveness. wjarr.com

An HPTLC method for the simultaneous quantification of valsartan and sacubitril in bulk and tablet formulations has been developed and validated. wjarr.com The separation was achieved on aluminum-backed silica (B1680970) gel 60-F254 plates as the stationary phase. wjarr.comresearchgate.net The optimized mobile phase consisted of dichloroethane, methanol, and triethylamine (B128534) in a ratio of 4.2:0.4:0.4 (v/v/v). wjarr.com Densitometric analysis was performed at 252 nm. wjarr.comresearchgate.net The retention factor (Rf) values were found to be 0.57 for valsartan and 0.42 for sacubitril. wjarr.comresearchgate.net The method was validated for linearity, precision, accuracy, and robustness as per ICH guidelines. wjarr.com

Another HPTLC method used a mobile phase of toluene, methanol, ethyl acetate, and glacial acetic acid (8:2:1:1 % v/v/v), achieving Rf values of 0.43 for valsartan and 0.33 for sacubitril. ijpsnonline.com A different eco-friendly HPTLC method utilized ethyl acetate, methanol, and glacial acetic acid (9:1:0.1, by volumes) as the mobile phase, resulting in Rf values of 0.61 for valsartan and 0.84 for sacubitril, with densitometric measurement at 260 nm. japsonline.com

Table 3: HPTLC Methods for Sacubitril and Valsartan Analysis

Stationary Phase Mobile Phase (v/v/v) Detection Wavelength (nm) Rf Values Reference
Silica gel 60-F254 Dichloroethane: Methanol: Triethylamine (4.2:0.4:0.4) 252 Valsartan: 0.57, Sacubitril: 0.42 wjarr.comresearchgate.net
Silica gel 60 F254 Toluene: Methanol: Ethyl Acetate: Glacial Acetic Acid (8:2:1:1) Not Specified Valsartan: 0.43, Sacubitril: 0.33 ijpsnonline.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Biological Matrix Analysis

A rapid and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of sacubitril, its active metabolite LBQ657, and valsartan in human plasma. scielo.brscienceopen.comresearchgate.net This analytical technique is crucial for pharmacokinetic studies, providing sensitive and specific quantification of the parent drug and its metabolite. scielo.brscienceopen.comresearchgate.net

The process typically involves a simple and cost-effective protein precipitation method for sample preparation, which is an improvement over more time-consuming liquid-liquid extraction techniques. scielo.br The analytes, along with their deuterated internal standards (sacubitril-d4 and valsartan-d3), are then separated on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous solution containing ammonium acetate and formic acid. scielo.brscienceopen.comresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive-ion multiple reaction monitoring mode. scienceopen.comscielo.br This method has been successfully applied to pharmacokinetic studies in healthy volunteers. scielo.brscielo.br

A similar LC-MS/MS method has also been developed and validated for the pediatric population, demonstrating good accuracy, precision, and linearity. nih.gov This method is significant as it is the first to simultaneously determine the plasma concentrations of valsartan, sacubitril, and its active metabolite sacubitrilat in children, which can aid in the clinical management of pediatric heart failure. nih.gov

Table 1: LC-MS/MS Method Parameters for Sacubitril/Valsartan Analysis in Human Plasma

ParameterDetailsSource
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) scielo.brscienceopen.com
Analytes Sacubitril, Valsartan, LBQ657 (sacubitrilat) scielo.brscienceopen.com
Internal Standards Sacubitril-d4, Valsartan-d3 scielo.brscienceopen.com
Sample Preparation Protein Precipitation scielo.brscienceopen.com
Chromatographic Column Ultimate® XB-C18 (2.1 × 50 mm, 3.5 μm) scielo.brscienceopen.com
Mobile Phase Acetonitrile, 5 mM ammonium acetate, and 0.1% formic acid in water scielo.brscienceopen.com
Detection Triple Quad™ 4000 mass spectrometer with ESI source (positive-ion MRM) scienceopen.com
Linearity Range Sacubitril: 2.00-4000 ng/mL; Valsartan: 5.00-10000 ng/mL; LBQ657: 5.00-10000 ng/mL scienceopen.comresearchgate.net

Next-Generation Sequencing for Exosomal MicroRNA Content Analysis

Next-generation sequencing (NGS) has been employed to investigate the impact of sacubitril/valsartan on the content of circulating exosomes, which are small extracellular vesicles that act as intercellular messengers. ahajournals.orgnih.govahajournals.org Studies have shown that treatment with sacubitril/valsartan can modulate the microRNA (miRNA) cargo of these exosomes. ahajournals.orgnih.gov

In a rodent model of chronic myocardial infarction, NGS of plasma-derived exosomes revealed a downregulation of the expression of rno-miR-181a in the group treated with sacubitril/valsartan. ahajournals.orgnih.govresearchgate.net This finding suggests that a novel mechanism of action for the pleiotropic effects of sacubitril/valsartan may be mediated by the modulation of miRNA expression levels within the exosome payload. ahajournals.orgnih.gov Increased levels of miR-181 have been associated with myocardial hypertrophy and fibrosis. mdpi.com

Furthermore, in patients with heart failure with reduced ejection fraction (HFrEF), sacubitril/valsartan treatment has been shown to significantly reduce the levels of certain circulating miRNAs, including miR-29b-3p, miR-221-3p, and miR-503-5p, in patients who initially had high levels of these molecules. nih.govresearcher.liferesearchgate.net These miRNAs have been negatively correlated with peak oxygen consumption (VO2), a measure that decreases with the severity of heart failure. nih.govresearcher.life Functionally, these miRNAs all target the regulatory subunit 1 of phosphoinositide-3-kinase, suggesting a potential role in HFrEF pathophysiology. nih.govresearcher.life

Table 2: Differentially Expressed MicroRNAs Following Sacubitril/Valsartan Treatment

MicroRNAChange in ExpressionExperimental ModelSource
rno-miR-181a DownregulatedRodent model of chronic myocardial infarction ahajournals.orgnih.gov
miR-29b-3p Reduced in patients with high baseline levelsHuman patients with HFrEF nih.govresearcher.life
miR-221-3p Reduced in patients with high baseline levelsHuman patients with HFrEF nih.govresearcher.life
miR-503-5p Reduced in patients with high baseline levelsHuman patients with HFrEF nih.govresearcher.life

Immunohistochemical and Molecular Studies in Tissue Samples

Immunohistochemical and molecular analyses of tissue samples have provided valuable insights into the mechanisms by which sacubitril/valsartan exerts its cardioprotective effects. These studies have been conducted in various preclinical models, including those of myocardial infarction, autoimmune myocarditis, and hypertension-induced cardiac hypertrophy. ahajournals.orgfrontiersin.orgcardiologyres.org

In a rodent model of chronic myocardial infarction, immunohistochemical analysis using Masson's trichrome staining demonstrated that sacubitril/valsartan treatment led to a marked reduction in collagen-rich fibrotic tissue in the myocardium. ahajournals.org This suggests that the downregulation of specific microRNAs, such as miR-181a, by sacubitril/valsartan results in the attenuation of myocardial fibrosis and pathological hypertrophy. ahajournals.orgnih.gov

In a mouse model of experimental autoimmune myocarditis, immunohistochemistry revealed that sacubitril/valsartan inhibited the differentiation of Th17 cells in myocardial tissue. frontiersin.org Specifically, there was a lower expression of IL-17 in the myocardial tissue of the sacubitril/valsartan-treated group compared to the control groups. frontiersin.orgresearchgate.net

Furthermore, in a mouse model of angiotensin II-induced cardiac hypertrophy, histological analysis showed that sacubitril/valsartan inhibited cardiomyocyte hypertrophy. cardiologyres.org The individual cardiomyocytes in the sacubitril/valsartan group were smaller than those in the groups treated with valsartan or enalapril (B1671234) alone, despite similar blood pressure-lowering effects. cardiologyres.org In a rat model of HFpEF, sacubitril/valsartan treatment significantly reduced left ventricular collagen expression, particularly perivascular fibrosis, as shown by Picrosirius red staining. mdpi.com

Echocardiography for Ventricular Remodeling Assessment in Preclinical Models

Echocardiography is a key non-invasive imaging technique used in preclinical studies to assess the effects of sacubitril/valsartan on cardiac structure and function. frontiersin.orgresearchgate.net It allows for the serial evaluation of parameters related to ventricular remodeling, systolic function, and diastolic function in animal models of heart failure. frontiersin.orgnih.gov

In various animal models of heart failure and hypertension, echocardiographic analysis has consistently demonstrated the beneficial effects of sacubitril/valsartan on left ventricular (LV) remodeling. frontiersin.orgfrontiersin.org Treatment with sacubitril/valsartan has been shown to inhibit left ventricular hypertrophy, as evidenced by a decrease in interventricular septum thickness, left ventricular posterior wall thickness, and left ventricular mass. cardiologyres.orgfrontiersin.org It has also been shown to improve cardiac geometry and lead to a significant improvement in ventricular volume overload and dimension indices, ultimately resulting in an augmented LV ejection fraction. frontiersin.orgnih.gov

In a rat model of hypertension-induced hypertrophic cardiomyopathy, sacubitril/valsartan treatment was associated with an improvement in heart function, confirmed by increased LV internal dimensions at end-systole and end-diastole, and decreased interventricular septal wall thickness at end-systole and fractional shortening. researchgate.net Furthermore, in a murine model of non-ischemic LV dysfunction, sacubitril/valsartan, but not valsartan alone, induced a significant improvement in LVEF and fractional shortening after two weeks of treatment. nih.gov

Table 3: Echocardiographic Parameters Improved by Sacubitril/Valsartan in Preclinical Models

ParameterFindingAnimal ModelSource
Left Ventricular Ejection Fraction (LVEF) IncreasedRat models of heart failure, Murine model of non-ischemic LV dysfunction frontiersin.orgnih.gov
Fractional Shortening (FS%) ImprovedRat models of heart failure, Murine model of non-ischemic LV dysfunction frontiersin.orgnih.gov
Interventricular Septum Thickness (IVS) DecreasedRat models of cardiac hypertrophy, Rat model of hypertension-induced hypertrophic cardiomyopathy frontiersin.orgresearchgate.net
Left Ventricular Posterior Wall Thickness (LVPW) DecreasedRat models of cardiac hypertrophy frontiersin.org
Left Ventricular Mass (LVM) DecreasedRat models of cardiac hypertrophy frontiersin.org
Left Ventricular Internal Dimension (LVID) Increased (in hypertrophic cardiomyopathy)Rat model of hypertension-induced hypertrophic cardiomyopathy researchgate.net
E/e' ratio (Diastolic function) Preserved/ImprovedMurine model of cardiac pressure overload nih.gov

Non-Invasive Tail Volume-Pressure Recording for Hemodynamic Assessment in Animal Models

Non-invasive tail volume-pressure recording, commonly known as the tail-cuff method, is a widely used technique for measuring hemodynamic parameters such as systolic and diastolic blood pressure and heart rate in conscious animal models. researchgate.netresearchgate.netahajournals.org This method is essential for assessing the antihypertensive effects of sacubitril/valsartan and for correlating these effects with changes in cardiac structure and function. researchgate.netahajournals.org

Studies utilizing the tail-cuff method have shown that sacubitril/valsartan treatment is associated with a significant reduction in both systolic and diastolic blood pressure in various animal models of hypertension and heart failure. researchgate.netresearchgate.net For instance, in rats with DOCA-salt-induced hypertension, sacubitril/valsartan treatment significantly reduced systolic and diastolic blood pressure, as well as heart rate. researchgate.net Similarly, in a rat model of hypertension-induced hypertrophic cardiomyopathy, the addition of sacubitril/valsartan treatment decreased both systolic and diastolic blood pressure. researchgate.net

Interestingly, some studies have reported that the beneficial effects of sacubitril/valsartan on cardiac remodeling may be, at least in part, independent of its blood pressure-lowering effects. ahajournals.org In aged mice, both valsartan and sacubitril/valsartan reduced mean arterial blood pressure to a similar extent compared to vehicle-treated controls, yet only sacubitril/valsartan significantly decreased aortic stiffness. ahajournals.org

Computational and Systems Biology Approaches

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand (such as sacubitril or valsartan) to a target protein. nih.govrsc.orgresearchgate.net These in silico studies provide valuable insights into the molecular mechanisms of drug action and can help to explain the inhibitory effects of sacubitril/valsartan on its target proteins. nih.govrsc.orgresearchgate.net

Molecular docking simulations have been performed to investigate the inhibitory capacity of sacubitril and valsartan towards their respective targets, neprilysin and the angiotensin II type 1 (AT1) receptor. nih.govrsc.orgresearchgate.net The results of these simulations have shown that both sacubitril and valsartan interact with their targeted proteins, inhibiting their physiological function. nih.govrsc.orgresearchgate.net

Simulations of sacubitril binding to neprilysin have revealed that it can cause structural changes in the enzyme, leading to a reduction in its physiological activity. nih.govrsc.orgresearchgate.net In addition to blocking the active site, the binding of sacubitril can cause the enzyme's structure to become less compact over time, altering its biochemical characteristics and preventing it from performing its biological function. rsc.org Similarly, molecular dynamics simulations have shown that valsartan can cause deviations in the structure of the angiotensin receptor. nih.govrsc.orgresearchgate.net In silico analysis has also shown that sacubitrilat (the active metabolite of sacubitril) and valsartan exhibit a high binding affinity for mTOR and mLST8, which are subunits of the mTORC1 complex. nih.gov

Molecular Dynamics Simulations for Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the structural and dynamic properties of molecules at an atomic level. In the context of sacubitril valsartan, MD simulations have provided crucial insights into the conformational changes that occur when its constituent components, sacubitril (SAC) and valsartan (VAL), interact with their respective biological targets.

Similarly, MD simulations have demonstrated that valsartan causes structural deviations in the angiotensin II type 1 receptor (AT1R), a G-protein-coupled receptor (GPCR). rsc.orgresearchgate.net These simulations validated molecular docking results, confirming the inhibitory potential of both sacubitril and valsartan towards their targets. rsc.orgresearchgate.net Further studies focusing on valsartan have explored how its two distinct conformations, trans and cis, affect its binding to the AT1R. acs.org MD simulations showed that the AT1R binds more strongly and with higher stability to the trans conformation of valsartan (VSTtrans). acs.org In contrast, the binding of the cis conformation (VSTcis) induces an active-like state in the receptor, characterized by an outward movement of a key structural component, the transmembrane helix 6. acs.org This rearrangement is propagated to the intracellular side of the receptor, impacting the binding pocket for G-protein. acs.org

MD simulations have also been employed to study the interactions between sacubitril, valsartan, and various polymer excipients used in drug formulation. tandfonline.com These studies showed that without polymers, sacubitril and valsartan molecules aggregate into a compact spherical structure. tandfonline.com However, the presence of polymers like hydroxypropyl cellulose (B213188) (HPC) and hydroxypropyl methylcellulose (B11928114) (HPMC) leads to the flattening, collapse, or deformation of this molecular cluster, highlighting the significant role of excipients in the drug's structural behavior. tandfonline.com

Table 1: Summary of Findings from Molecular Dynamics (MD) Simulations

Component Target Key Finding Consequence Citation
Sacubitril (SAC) Neprilysin Induces structural alterations, making the enzyme less compact. Reduces physiological activity and inhibits biological function. rsc.org, researchgate.net
Valsartan (VAL) Angiotensin II Type 1 Receptor (AT1R) Causes deviations in the receptor's structure. Validates inhibitory potential. rsc.org, researchgate.net
Valsartan (VSTtrans) Angiotensin II Type 1 Receptor (AT1R) Binds with higher structural and dynamical stability. Locks the receptor in an inactive state. acs.org
Valsartan (VSTcis) Angiotensin II Type 1 Receptor (AT1R) Induces an "active-like" state with conformational changes. Causes contraction of the VST binding pocket and expansion of the G-protein binding pocket. acs.org
Sacubitril/Valsartan Polymer Excipients (HPC, HPMC) Polymers cause deformation and collapse of the SAC-VAL molecular cluster. Demonstrates the influence of formulation components on the compound's structural integrity. tandfonline.com

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an approach that integrates systems biology and computational analysis to investigate the complex interactions between drugs, targets, and diseases. This methodology is particularly well-suited for understanding the mechanisms of multi-component, multi-target drugs like this compound. frontiersin.orgresearchgate.net It allows researchers to move beyond a one-drug, one-target paradigm and explore the synergistic effects and broader biological pathways modulated by the compound. frontiersin.org

Studies have utilized network pharmacology to explore the anti-arrhythmic molecular mechanism of this compound. nih.gov By identifying the direct and indirect protein targets of the compound, researchers can construct a comprehensive network to analyze its effects on cardiac arrhythmia (CA). nih.govdrugbank.com This approach helps to elucidate how this compound achieves significant reductions in the incidence of CA and sudden cardiac death. nih.gov The fundamental concept of network pharmacology is ideal for exploring the mechanisms of multi-component drugs, providing a holistic view of their pharmacological actions. researchgate.net

The application of this compound in treating cardiorenal syndrome (CRS) has also been investigated through this lens. frontiersin.org As a salt complex of sacubitril and valsartan, the compound simultaneously inhibits the renin-angiotensin-aldosterone system (RAAS) and activates the natriuretic peptide (NP) system. frontiersin.org Network pharmacology provides a framework for analyzing how these dual actions lead to comprehensive cardiorenal protection through effects like diuresis, neurohumoral regulation, and reduction of oxidative stress and inflammation. frontiersin.org

Protein-Protein Interaction (PPI) Network Construction and Analysis

Protein-protein interaction (PPI) networks are mathematical representations of the physical contacts between proteins in a cell. Constructing and analyzing these networks is a core component of network pharmacology and systems biology, providing a map of the complex molecular machinery affected by a drug.

For this compound, PPI networks are constructed to identify its key targets and understand its mechanism of action. nih.gov The process often begins by extracting the known direct protein targets (DPTs) from databases like DrugBank. nih.govdrugbank.com These DPTs for this compound are neprilysin and the angiotensin II type 1 receptor. plos.org Subsequently, bioinformatics tools such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are used to build a PPI network around these DPTs, which helps in identifying indirect protein targets (IPTs). nih.govdrugbank.com

In one study, a systems biology approach called the Therapeutic Performance Mapping System (TPMS) was used to simulate patient-specific PPI networks. plos.org This method incorporates data from various public resources, including KEGG, REACTOME, INTACT, BIOGRID, and MINT, to generate models of potential mechanisms of action. drugbank.comscienceopen.com By analyzing the interaction network of targets for sacubitril and valsartan, researchers can identify key nodes and pathways responsible for the drug's therapeutic effects on conditions like cardiac remodeling. drugbank.comscienceopen.com For example, an artificial neural network analysis based on these interactions revealed that sacubitril and valsartan act synergistically against cardiomyocyte cell death and extracellular matrix remodeling through eight principal synergistic nodes. drugbank.comscienceopen.com

Gene Ontology (GO) and Pathway Enrichment Analysis (e.g., Kyoto Encyclopedia of Genes and Genomes - KEGG)

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are bioinformatic methods used to interpret large sets of genes or proteins. GO analysis categorizes gene products based on their associated biological processes (BP), cellular components (CC), and molecular functions (MF), while KEGG analysis identifies the metabolic and signaling pathways in which they are involved. frontiersin.orgimrpress.com

These analyses have been widely applied to understand the multifaceted effects of this compound. In studies exploring its anti-arrhythmic properties, GO and KEGG enrichment analyses of core target genes identified key biological processes and signaling pathways. nih.gov The top implicated pathways included the renin-angiotensin system, adrenergic signaling in cardiomyocytes, and gap junction pathways, providing evidence for its antiarrhythmic mechanisms. nih.govdrugbank.com

In the context of diabetic kidney disease, KEGG analysis of differentially expressed genes following treatment revealed enrichment in pathways related to tryptophan metabolism and the vascular endothelial growth factor (VEGF) signaling pathway. researchgate.net Similarly, a transcriptomic analysis of kidney tissue in a mouse model of cardiorenal syndrome showed that this compound treatment modulated several molecular signals, including the PI3K-AKT pathway, which is associated with kidney fibrosis. nih.gov

A systems biology analysis of cardiac remodeling post-myocardial infarction identified that valsartan primarily improves remodeling by inhibiting guanine (B1146940) nucleotide-binding proteins, while sacubitril attenuates cardiomyocyte cell death and hypertrophy by inhibiting PTEN. drugbank.comscienceopen.com Further enrichment analysis pointed to the modulation of fibrinolysis as a key process. plos.org

Table 2: Selected GO and KEGG Pathway Enrichment Findings for this compound

Condition Studied Key Enriched Pathways/Processes (KEGG & GO) Research Context Citation
Cardiac Arrhythmia Renin-angiotensin system, Adrenergic signaling in cardiomyocytes, Gap junction pathway. Identification of core target genes and their associated pathways to explain anti-arrhythmic effects. drugbank.com, nih.gov
Cardiorenal Syndrome PI3K-AKT signaling pathway. Kidney transcriptomic analysis in a mouse model to understand differential effects compared to valsartan alone. nih.gov
Cardiac Remodeling Inhibition of PTEN (by Sacubitril), Inhibition of guanine nucleotide-binding proteins (by Valsartan). Systems biology approach to delineate synergistic mechanisms in post-myocardial infarction and heart failure. drugbank.com, scienceopen.com
Crizotinib-Induced Cardiotoxicity Myocarditis, Cardiomyopathy, Cardiac muscle contraction. Transcriptomic sequencing of myocardial tissue to identify differentially expressed genes, with Myh7 being significant. imrpress.com
Heart Failure (vs. Mental Disorder) Fibrinolysis, Phosphatidylinositol bisphosphate kinase activity. In-silico analysis of prototype-patients to explore potential mechanisms linking treatment efficacy and adverse effects. plos.org

Theoretical Implications and Future Research Avenues

Expansion of Neurohumoral Modulation Theories Beyond Traditional RAAS Inhibition

Sacubitril (B1662468)/valsartan (B143634) represents a paradigm shift from the conventional focus on singular RAAS inhibition to a more comprehensive approach of neurohumoral modulation. researchgate.net For decades, the cornerstone of heart failure therapy was the inhibition of the RAAS, a system known for its maladaptive effects in the setting of cardiac dysfunction. Sacubitril/valsartan broadens this theory by concurrently targeting a counter-regulatory system: the natriuretic peptide (NP) system. nih.govmdpi.com

The sacubitril component inhibits neprilysin, the enzyme responsible for degrading several vasoactive peptides, including natriuretic peptides (NPs), bradykinin, and angiotensin II. nih.govnih.gov This inhibition leads to increased levels of NPs, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy. ahajournals.orgresearchgate.net The valsartan component selectively blocks the angiotensin II type 1 (AT1) receptor, mitigating the detrimental effects of RAAS activation, which are also amplified by neprilysin inhibition. nih.govfrontiersin.org

This dual action provides a more balanced neurohormonal modulation than RAAS inhibition alone, addressing both the "braking" (NP system) and "acceleration" (RAAS) components of cardiovascular regulation. researchgate.net This approach challenges the traditional view by demonstrating that augmenting beneficial endogenous pathways can be as crucial as blocking detrimental ones, paving the way for future therapies that aim to restore neurohumoral homeostasis rather than simply antagonizing a single pathway. researchgate.net

Exploration of Antiarrhythmic Mechanisms

Emerging evidence suggests that sacubitril/valsartan may possess significant antiarrhythmic properties, a benefit that could extend beyond its established effects on heart failure mortality and hospitalization. nih.gov The mechanisms underlying this potential antiarrhythmic effect are multifaceted and a key area for future investigation.

One of the primary proposed mechanisms is the drug's impact on the arrhythmic substrate. By reducing myocardial fibrosis, wall stretch, hypertrophy, and inflammation, sacubitril/valsartan may decrease the anatomical and electrical heterogeneity that facilitates re-entrant ventricular arrhythmias. nih.govahajournals.org Clinical studies and sub-analyses have noted a reduction in sudden cardiac death and appropriate shocks from implantable cardioverter-defibrillators (ICDs) in patients treated with sacubitril/valsartan, supporting its role in mitigating malignant ventricular arrhythmias. ahajournals.orgfrontiersin.org

Bioinformatic analyses suggest that the antiarrhythmic effects may be linked to the regulation of pathways such as the renin-angiotensin system, adrenergic signaling in cardiomyocytes, and gap junction pathways. frontiersin.org The elevation of natriuretic peptides and bradykinin, coupled with the blockade of angiotensin II, may collectively contribute to improved electrical stability. nih.gov While a direct effect on ion channels is less likely given the lack of significant ECG changes, the profound impact on cardiac structure and the neurohormonal milieu represents a promising indirect antiarrhythmic strategy. ahajournals.org

Deeper Understanding of Cardiorenal Syndrome Pathophysiological Interventions

Cardiorenal syndrome (CRS) is a complex disorder characterized by the bidirectional and deleterious interaction between the heart and the kidneys. nih.govresearchgate.net Sacubitril/valsartan's dual mechanism is uniquely suited to intervene in the pathophysiological pathways that link cardiac and renal dysfunction. nih.gov

The compound's ability to simultaneously regulate the RAAS and NP systems offers a comprehensive approach to managing the neurohumoral imbalances central to CRS. nih.gov In the kidneys, the augmented natriuretic peptide activity promotes natriuresis and diuresis, helping to alleviate volume overload, a key issue in heart failure. nih.gov Concurrently, blocking the AT1 receptor mitigates angiotensin II-mediated renal vasoconstriction, sodium retention, and fibrosis. nih.gov

Research suggests that sacubitril/valsartan may offer renoprotective effects. rug.nl While traditional RAAS inhibitors are effective, the addition of neprilysin inhibition appears to confer further benefits on renal hemodynamics and function. Animal studies have demonstrated a protective role against cardiorenal syndrome-induced kidney damage. researchgate.net Future research is focused on elucidating how this dual modulation impacts glomerular filtration, renal blood flow, and tubular function, and whether it can slow the progression of chronic kidney disease in the context of heart failure. rug.nlresearchgate.net The interplay between improved cardiac output and direct renal effects is a critical area of ongoing investigation. nih.govrug.nl

Interactions with Other Neurohormonal Systems (e.g., Sympathetic Nervous System)

Chronic overactivity of the sympathetic nervous system (SNS) is a hallmark of heart failure, contributing significantly to disease progression and mortality. nih.govresearchgate.net A compelling avenue of research is the potential for sacubitril/valsartan to modulate this system.

Pilot studies have provided direct evidence of a sympathoinhibitory effect. nih.gov Research utilizing microneurography to measure muscle sympathetic nerve activity (MSNA) in patients with heart failure with reduced ejection fraction (HFrEF) found that treatment with sacubitril/valsartan significantly reduced both MSNA burst frequency and incidence over a two-month period. nih.govresearchgate.netresearchgate.net This suggests a novel mechanism of action beyond its effects on the RAAS and NP systems. nih.gov

The precise mechanisms for this sympathoinhibition are not fully understood but may involve central and peripheral pathways. nih.gov Enhanced natriuretic peptide signaling is known to have sympathoinhibitory effects. Furthermore, interactions between the RAAS and SNS are well-established, and the AT1 receptor blockade by valsartan likely contributes to this effect. jacc.org Understanding how sacubitril/valsartan integrates these signals to reduce central sympathetic outflow could provide new insights into autonomic regulation in heart failure and represents a vital area for future studies. ajmc.com

Elucidation of Complex Inter-Organ Mechanisms in Disease Pathophysiology

The therapeutic benefits of sacubitril/valsartan underscore the deeply interconnected nature of organ systems in cardiovascular disease. The drug's action provides a unique tool to study the complex inter-organ crosstalk that defines the pathophysiology of conditions like heart failure and cardiorenal syndrome. nih.govresearchgate.net

The simultaneous improvement in cardiac function and renal parameters highlights the critical importance of the heart-kidney axis. nih.gov By alleviating cardiac congestion and improving systemic hemodynamics, sacubitril/valsartan reduces renal venous pressure and improves renal perfusion, while its direct neurohormonal effects on the kidney further protect renal function. nih.govresearchgate.net

Furthermore, the compound's influence extends to the vascular system. By promoting vasodilation through the NP system and blocking angiotensin II-mediated vasoconstriction, it reduces both cardiac preload and afterload, lessening the workload on the failing heart. frontiersin.org Future research can leverage this multi-system action to better understand how neurohormonal modulation in one organ system can trigger beneficial downstream effects in others, leading to a more holistic understanding of disease and the development of more integrated therapeutic strategies.

Investigative Targets for Specific Signaling Pathways

At the molecular level, the beneficial effects of sacubitril/valsartan on cardiac remodeling involve the modulation of intricate signaling pathways. Future research is poised to explore these targets to fully elucidate its mechanism of action.

Several specific pathways have been identified as promising investigative targets in the context of cardiac hypertrophy and fibrosis:

SUZ12/PRC2-MEF2A, EZH2-CaMKI, and miR-675-CaMKIId: These genetic and epigenetic regulatory pathways are implicated in the progression of cardiac hypertrophy. frontiersin.org Investigating how sacubitril/valsartan influences these pathways could reveal novel mechanisms for its anti-hypertrophic effects.

CaMKII/Cav1.2 Pathway: Studies in animal models of atrial fibrillation have shown that sacubitril/valsartan can regulate the expression of Calmodulin-dependent protein kinase II (CaMKII) and the L-type calcium channel subunit Cav1.2. nih.govnih.govresearchgate.net This suggests a role in modulating calcium homeostasis and electrical remodeling, which is relevant to its potential antiarrhythmic properties. frontiersin.orgnih.gov

TGF-β1/Smad3 and Wnt/β-catenin: These are key signaling cascades in the development of cardiac fibrosis. Sacubitril/valsartan has been shown to attenuate fibrosis by inhibiting these pathways in animal models. frontiersin.org

PI3K/Akt Pathway: Recent studies suggest that sacubitril/valsartan may alleviate inflammation following myocardial infarction by promoting the polarization of M2 macrophages through the activation of the PI3K/Akt signaling pathway. nih.gov

The table below summarizes key research findings on the reduction of sympathetic nervous system activity following sacubitril/valsartan treatment.

Study ParameterBaseline Value (Mean ± SD/SE)Post-Treatment Value (Mean ± SD/SE)p-valueSource
MSNA Burst Frequency 43 ± 10 bursts/min36 ± 10 bursts/minp=0.05 nih.govresearchgate.net
MSNA Burst Incidence 68 ± 16 bursts/100 heartbeats55 ± 16 bursts/100 heartbeatsp=0.02 nih.govresearchgate.net
MSNA Burst Frequency 43 ± 3 bursts/min36 ± 3 bursts/minp=0.05 researchgate.net
MSNA Burst Incidence 68 ± 5 bursts/100 heartbeats55 ± 5 bursts/100 heartbeatsp=0.02 researchgate.net

MSNA: Muscle Sympathetic Nerve Activity

The table below outlines key signaling pathways identified as investigative targets for sacubitril/valsartan.

Signaling PathwayProposed Role in PathophysiologyPotential Effect of Sacubitril/ValsartanSource
SUZ12/PRC2-MEF2A, EZH2-CaMKI Progression of cardiac hypertrophyModulation of hypertrophic gene expression frontiersin.org
CaMKII/Cav1.2 Calcium handling, atrial electrical remodelingRegulation of CaMKII and Cav1.2 expression frontiersin.orgnih.govnih.gov
TGF-β1/Smad3 & Wnt/β-catenin Cardiac fibrosis, collagen synthesisInhibition of fibrotic signaling frontiersin.org
PI3K/Akt Post-infarction inflammation, macrophage polarizationActivation, promotion of anti-inflammatory M2 macrophages nih.gov

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing randomized controlled trials (RCTs) evaluating sacubitril/valsartan in heart failure?

  • RCTs should adhere to PRISMA guidelines for systematic reviews and meta-analyses to ensure reproducibility and minimize bias . Key considerations include stratified randomization based on ejection fraction (EF), standardized dosing protocols (e.g., 200 mg twice daily), and predefined endpoints such as cardiovascular mortality, heart failure (HF) hospitalization, and NT-proBNP reduction . Blinding and comparator selection (e.g., ACE inhibitors like enalapril) are critical to isolate therapeutic effects .

Q. How does sacubitril/valsartan compare to ACE inhibitors/ARBs in reducing cardiovascular mortality across EF subgroups?

  • Meta-analyses of PARADIGM-HF (EF ≤40%) and PARAGON-HF (EF ≥45%) trials demonstrate sacubitril/valsartan’s superiority over enalapril, with a hazard ratio (HR) of 0.84 for cardiovascular death/HF hospitalization . Subgroup analyses reveal diminishing benefits at EF >60%, particularly in men, while women show sustained efficacy at higher EF ranges . Sensitivity analyses should account for baseline NT-proBNP, renal function, and concomitant therapies .

Q. What biomarkers are validated for monitoring sacubitril/valsartan’s therapeutic efficacy in clinical trials?

  • NT-proBNP is the primary biomarker for HF severity and treatment response, with reductions ≥30% correlating with improved outcomes . Secondary markers include cGMP (reflecting neprilysin inhibition) and urinary cyclic GMP for renal effects . Data from PARALLAX highlight the need for longitudinal biomarker assessment at weeks 12 and 24 to capture dynamic responses .

Advanced Research Questions

Q. How do conflicting data on sacubitril/valsartan’s renoprotective effects inform trial design for hypertensive nephropathy?

  • Systematic reviews show mixed results: while sacubitril/valsartan reduces albuminuria vs. valsartan alone (RR: 0.72, 95% CI: 0.58–0.89), its impact on eGFR decline is non-significant in HFpEF cohorts . Researchers should incorporate stratified analyses by baseline renal function (e.g., CKD stages) and use propensity score matching to control for confounding variables like diuretic use .

Q. What mechanisms underlie the sex-specific efficacy of sacubitril/valsartan in HFpEF?

  • Post-hoc analyses of PARAGON-HF suggest women derive greater benefit (HR: 0.73 vs. 0.91 in men) due to hormonal modulation of natriuretic peptide clearance and endothelial function . Advanced studies should integrate proteomics (e.g., estrogen receptor pathways) and arterial stiffness metrics (pulse wave velocity) to elucidate sex-dimorphic responses .

Q. How can real-world data (RWD) address discrepancies between clinical trial and post-marketing safety profiles?

  • FDA Adverse Event Reporting System (FAERS) mining identifies underreported risks, such as angioedema (OR: 1.32) and hyperkalemia (OR: 1.18), which are less frequent in RCTs due to exclusion criteria . Methodological solutions include hybrid designs combining RWD with RCTs and machine learning to adjust for confounding .

Q. What statistical approaches resolve contradictions in sacubitril/valsartan’s efficacy for isolated systolic hypertension?

  • Network meta-analyses (NMA) of RCTs reveal superior systolic BP reduction vs. olmesartan (mean difference: -5.2 mmHg, 95% CI: -6.8 to -3.6) but heterogeneity in diastolic responses . Bayesian models and trial sequential analysis (TSA) can mitigate type I/II errors in small-sample studies .

Methodological Recommendations

  • For Meta-Analyses : Use random-effects models to account for heterogeneity (I² >50%) and GRADE criteria for evidence quality .
  • For Subgroup Analyses : Pre-specify EF thresholds (e.g., ≤40%, 41–60%, >60%) and adjust for multiple testing .
  • For Safety Monitoring : Implement active surveillance for hypotension and renal dysfunction in trials ≥24 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.